This compound was developed as the first selective, cell-active chemical probe for the Bromodomain-containing protein 9 (BRD9) [1]. Its discovery was driven by the need for a high-quality tool to elucidate the cellular role of BRD9, a component of the non-canonical SWI/SNF (cBAF) chromatin-remodeling complex, without the confounding effects of inhibiting other bromodomains [1] [2].
The probe was identified through structure-based design, leveraging key differences in the architecture of the BRD9 binding pocket compared to other bromodomains [1]. A critical distinction is the presence of a Tyr106 "gatekeeper" residue in BRD9, which blocks access to a lipophilic region called the 'WPF shelf'. In contrast, the BET family bromodomain BRD4 BD1 has an isoleucine at this position, creating a more open channel [1]. This structural insight was pivotal in achieving selectivity.
The development of this compound adhered to strict chemical probe criteria, requiring high potency and exceptional selectivity to ensure that any observed cellular phenotypes could be confidently attributed to BRD9 inhibition [1].
The table below summarizes the core biochemical and cellular properties that define this compound as a high-quality chemical probe [1] [3]:
| Property | Value / Measurement | Significance / Assay |
|---|---|---|
| Potency (BRD9) | pIC50 = 7.3 μM (approx. 50 nM) [3] | Biochemical binding (TR-FRET) [1] [3] |
| Cellular Potency | pIC50 = 6.8 μM (approx. 160 nM) [3] | NanoBRET cellular target engagement [3] |
| Selectivity vs. BET | >700-fold [1] | Over BRD4 BD1, a representative BET bromodomain [1] |
| Selectivity vs. BRD7 | >200-fold [1] | Over the highly homologous BRD7 [1] |
| Broader Selectivity | >70-fold selectivity over 34 other bromodomains [1] | Demonstrates specificity across the bromodomain family [1] |
| Aqueous Solubility | 359 μM [1] | Favorable for cellular and biochemical studies (CLND assay) [1] |
This compound has been utilized in various experimental contexts to investigate BRD9 biology. Here are summaries of key methodologies from the literature.
This protocol is used to uncover downstream genes and pathways controlled by BRD9 in specific cell models [1].
This compound is used to evaluate the role of BRD9 in cell proliferation and survival, as demonstrated in Gallbladder Cancer (GBC) and multiple myeloma research [2] [4].
The efficacy of BRD9 inhibition has been explored in preclinical animal models [4].
Research using this compound has revealed several mechanisms by which BRD9 influences cellular processes and its potential as a therapeutic target.
The diagram above illustrates two key mechanistic pathways through which BRD9 promotes cancer progression, as identified using tools like this compound.
The table below summarizes the therapeutic potential of targeting BRD9 in various diseases, as revealed by studies using this compound:
| Disease Area | Proposed Role of BRD9 | Experimental Evidence with this compound |
|---|---|---|
| Gallbladder Cancer (GBC) | Oncogenic; upregulates CST1, activating PI3K/AKT pathway [4]. | This compound inhibited GBC cell proliferation in vitro and in vivo, suppressed CST1 and PI3K/AKT signaling [4]. |
| Multiple Myeloma | Oncogenic; regulates ribosome biogenesis genes and cooperates with MYC [2]. | BRD9 depletion (degraders/shRNA) disrupted ribosome biogenesis, inhibited protein synthesis, and suppressed tumor growth [2]. |
| Uterine Fibroids (UFs) | Pathogenic; promotes cell proliferation and ECM deposition [5]. | This compound suppressed UF cell growth, increased apoptosis, and reduced ECM [5]. |
| Bone Diseases (e.g., Osteonecrosis) | Suppresses osteoclastogenesis; maintains bone mass [6]. | This compound treatment enhanced osteoclast differentiation, confirming BRD9's role as a negative regulator in bone [6]. |
When using this compound in your research, please consider the following:
Bromodomain-containing protein 9 (BRD9) is a subunit of the mammalian SWI/SNF (switch/sucrose non-fermentable) chromatin remodeling complex, which plays a critical role in regulating gene expression by altering nucleosome positioning [1] [2]. The bromodomain of BRD9 recognizes and binds to acetylated lysine residues on histones.
I-BRD9 is the first potent, selective, and cell-active chemical probe designed to inhibit the BRD9 bromodomain [3]. Its development was driven by the need for a high-quality tool compound to elucidate the cellular and biological functions of BRD9 without the confounding effects of inhibiting the highly studied BET (Bromodomain and Extra Terminal) family of bromodomains.
The discovery of this compound was initiated through a cross-screening strategy of compound libraries, which identified a thienopyridone scaffold (compound 17) as a potent starting point [3]. The subsequent structure-based design focused on exploiting key structural differences between the acetylated lysine (Kac) binding pockets of BRD9 and BET family proteins, particularly BRD4.
The table below summarizes the critical structural features that informed the design of this compound.
| Structural Element | Role in Binding and Selectivity |
|---|---|
| ZA Channel | A distinct architecture in BRD9 compared to BRD4, primarily due to differences in amino acid composition [3]. |
| Gatekeeper Residue | BRD9 has a Tyr106, while BRD4 BD1 has an Ile146. The bulkier tyrosine in BRD9 blocks access to a lipophilic 'WPF' shelf, a key difference leveraged for selectivity [3]. |
| Acetyl-Lysine Mimic | The carbonyl group of the core scaffold forms hydrogen bonds with the side chain of Asn100 in BRD9 and with Tyr57 via a conserved water molecule [2]. |
| Aromatic Core Stacking | The thienopyridone core makes a π-stacking interaction with the Tyr106 gatekeeper residue in BRD9 [2]. |
| Solvent-Exposed Region | Optimizing substituents directed towards the more open, solvent-exposed area of the binding pocket helped improve potency and physicochemical properties [3]. |
To visualize the structure-based design strategy, the following diagram outlines the key steps from scaffold identification to the final probe.
Overview of the structure-based design workflow for this compound.
This compound was rigorously profiled to establish its potency and selectivity, meeting stringent criteria for a high-quality chemical probe. The quantitative data are summarized in the table below.
| Assay Parameter | Result for BRD9 | Result for BRD4 (BD1) | Result for BRD7 | Assay Type |
|---|---|---|---|---|
| Binding Affinity (Kd) | 1.9 nM | 1400 nM | 380 nM | DiscoveRx [2] |
| Binding Affinity (pIC50) | 7.3 (≈ 50 nM) | 5.3 (≈ 5000 nM) | N/R | Cell-free assay [4] |
| Cellular Target Engagement (IC50) | 158 nM | N/R | N/R | NanoBRET (HEK293 cells) [2] |
| Selectivity over BET | > 700-fold | - | - | TR-FRET [3] |
| Selectivity over BRD7 | > 200-fold | - | - | Based on Kd values [3] [4] |
N/R = Not explicitly reported in the sourced excerpts; values are derived from the provided citations.
The biological validation of this compound involved several key experiments. The following diagram maps out a typical workflow for profiling a chemical probe like this compound.
A generalized workflow for the experimental validation of this compound's potency, selectivity, and cellular activity.
Here are concise methodologies for the core experiments cited in the search results:
This compound has been used as a tool to investigate the role of BRD9 in various diseases, revealing its potential as a therapeutic target.
Bromodomain-containing protein 9 (BRD9) is a critical component of the non-canonical BAF (ncBAF or GBAF) chromatin remodeling complex, one of the three major subtypes of mammalian switch/sucrose non-fermentable (SWI/SNF) complexes. Chromatin remodeling complexes are multiprotein assemblies that regulate DNA accessibility by altering nucleosome positioning and composition using ATP hydrolysis, thereby governing gene expression, DNA repair, and cellular differentiation. The BRD9 protein contains a single N-terminal bromodomain that specifically recognizes and binds to acetylated lysine residues on histones, functioning as a "reader" of epigenetic marks that recruits the ncBAF complex to specific genomic loci. This bromodomain consists of a conserved left-handed four-helix bundle that forms a hydrophobic pocket to accommodate acetylated lysine residues, with key hydrogen bonds formed between the carbonyl oxygen of acetylated lysine and the side chains of conserved asparagine and tyrosine residues [1].
The ncBAF complex is structurally and functionally distinct from other SWI/SNF complexes (canonical BAF and PBAF) through its unique composition. Unlike cBAF and PBAF, ncBAF lacks core subunits including ARID1A/1B, BAF47, and BAF57, but contains the distinctive components BRD9, GLTSCR1 (or GLTSCR1L), and the ATPase subunits BRG1 (SMARCA4) or BRM (SMARCA2). This unique composition enables differential genomic localization and specialized functions compared to other SWI/SNF complexes. Research has demonstrated that BRD9-containing ncBAF complexes are enriched at promoter-proximal regions and CTCF-binding sites, suggesting specific roles in regulating promoter activity and higher-order chromatin organization [2] [3].
Table 1: Core and Accessory Subunits of the ncBAF Complex
| Subunit | Gene Name | Function | Characteristics |
|---|---|---|---|
| BRD9 | BRD9 | Bromodomain-containing subunit | Binds acetylated lysines; specific to ncBAF |
| GLTSCR1 | GLTSCR1 | Core scaffold protein | Specific to ncBAF; also known as BICRA |
| GLTSCR1L | GLTSCR1L | Core scaffold protein | Paralogue of GLTSCR1; specific to ncBAF |
| BRG1 | SMARCA4 | ATPase catalytic subunit | Shared with cBAF and PBAF; provides energy for remodeling |
| BRM | SMARCA2 | Alternative ATPase | Can substitute for BRG1 in some contexts |
| BAF155 | SMARCC1 | Core subunit | Shared with other SWI/SNF complexes; stabilization |
| BAF47 | SMARCB1 | Core subunit | Shared with other SWI/SNF complexes; tumor suppressor |
BRD9 functions within the ncBAF complex to facilitate ATP-dependent chromatin remodeling through several distinct mechanisms that regulate DNA accessibility. The complex utilizes energy from ATP hydrolysis to catalyze nucleosome sliding, histone eviction, and nucleosome positioning alterations, thereby controlling the exposure of DNA regulatory elements to transcription factors and RNA polymerase. The bromodomain of BRD9 plays a critical role in targeting these remodeling activities to specific genomic locations by recognizing histone acetylation marks, particularly at promoter regions and enhancers. This targeting mechanism ensures precise spatial and temporal regulation of gene expression programs in response to cellular signals and developmental cues [1] [4].
The functional specificity of BRD9-containing ncBAF complexes arises from their unique subunit composition, which dictates distinct genomic localization and protein interaction networks compared to cBAF and PBAF complexes. Genome-wide mapping studies have revealed that ncBAF complexes are particularly enriched at CTCF-binding sites and promoter regions, where they influence chromatin architecture and transcription initiation. Through its interaction with transcription factors like FOXP1, BRD9 helps recruit the ncBAF complex to specific gene promoters, including those of STAT1 and CST1, thereby activating or repressing transcription in a context-dependent manner. This targeted recruitment enables BRD9 to regulate diverse cellular processes including lineage specification, metabolic homeostasis, and DNA repair [5] [6].
BRD9 exhibits a dual functionality in transcriptional regulation, serving as either a transcriptional repressor or activator depending on cellular context and target genes. In hepatic lipid metabolism, BRD9 functions as a negative regulator of PPARα-mediated transactivation. Mechanistically, BRD9 binds to PPARα and prevents its association with target gene promoters such as carnitine palmitoyltransferase 1A (CPT1A), a rate-limiting enzyme in mitochondrial fatty acid β-oxidation. Inhibition of BRD9 with the specific antagonist BI-9564 enhances PPARα binding to PPRE (PPAR response element) on CPT1A by relaxing the chromatin structure, thereby increasing fatty acid oxidation and reducing lipid accumulation in hepatocytes [7].
Conversely, in osteoclastogenesis, BRD9 acts as a transcriptional activator of the IFN-β signaling pathway by interacting with transcription factor FOXP1 to promote STAT1 expression. This pathway creates a negative feedback loop that constrains osteoclast differentiation. BRD9 deletion in myeloid cells results in downregulated IFN-β signaling and released constraint on osteoclastogenesis, leading to enhanced bone resorption. Similarly, in gallbladder cancer, BRD9 interacts with FOXP1 to activate CST1 expression, thereby promoting tumor progression through the PI3K/AKT pathway. These context-dependent functions highlight BRD9's role as a versatile regulator of gene expression programs [5] [6].
BRD9 Chromatin Remodeling Mechanism: This diagram illustrates how BRD9 recognizes acetylated histones and recruits the ncBAF complex to specific genomic loci, leading to chromatin relaxation and context-dependent gene regulation.
Beyond its role in transcriptional regulation, BRD9 plays a critical function in homologous recombination (HR), a high-fidelity pathway for repairing DNA double-strand breaks. Following DNA damage, BRD9 is recruited to damage sites in a RAD51-dependent manner, where its bromodomain binds to acetylated K515 on RAD54. This interaction facilitates the formation of the RAD51-RAD54 complex, which is essential for the later stages of homologous recombination repair. BRD9 serves as a molecular bridge between RAD51 and RAD54, with its C-terminal domain interacting with RAD51 constitutively, while its bromodomain mediates the DNA damage-induced interaction with RAD54. Depletion of BRD9 disrupts this complex formation, leading to persistent RAD51 foci at damage sites and delayed resolution of DNA damage, resulting in defective HR repair and increased sensitivity to DNA-damaging agents like cisplatin and PARP inhibitors [8].
The role of BRD9 in DNA repair has significant implications for cancer therapy. BRD9 is overexpressed in ovarian cancer, and its depletion sensitizes cancer cells to PARP inhibitors and platinum-based chemotherapy. The BRD9-specific inhibitor I-BRD9 acts synergistically with olaparib in HR-proficient cancer cells, suggesting that targeting BRD9 could represent a promising strategy to overcome therapeutic resistance. This synthetic lethal approach is particularly relevant for cancers lacking traditional HR deficiency, where inducing HR deficiency through BRD9 inhibition could expand the utility of PARP inhibitor therapy [8].
BRD9 plays pivotal roles in lineage specification and cellular differentiation across multiple tissue types, particularly in the hematopoietic system. In hematopoietic stem and progenitor cells (HSPCs), BRD9 maintains the balance between self-renewal and differentiation. BRD9 depletion promotes myeloid skewing while impairing B-cell development, with knockout mice exhibiting reduced preB and immature B cells but increased myeloid output. This lineage bias is mediated through BRD9's regulation of chromatin accessibility at promoters of key transcription factors, including altered CTCF binding and chromatin loop formation within topologically associating domains. The bromodomain function is essential for this activity, as bromodomain-disrupted mutants recapitulate the differentiation defects observed in complete knockout models [2] [3].
In bone biology, BRD9 constrains osteoclast differentiation through a negative feedback mechanism involving the FOXP1-STAT1-IFN-β axis. BRD9 interacts with transcription factor FOXP1 to activate STAT1 transcription and IFN-β signaling, which subsequently suppresses osteoclastogenesis. Loss of BRD9 in myeloid cells enhances osteoclast lineage commitment and bone resorption, leading to decreased bone mass. This regulatory mechanism demonstrates how BRD9 integrates with signaling pathways to maintain tissue homeostasis, with therapeutic implications for bone diseases like osteoporosis and osteonecrosis [6].
In hepatic metabolism, BRD9 functions as a negative regulator of lipid metabolism by repressing PPARα-mediated transactivation of fatty acid oxidation genes. PPARα is a nuclear receptor that upregulates enzymes involved in fatty acid metabolism, including carnitine palmitoyltransferase 1A (CPT1A). BRD9 inhibition with BI-9564 enhances PPARα binding to the PPRE on CPT1A by relaxing the chromatin structure, thereby increasing fatty acid oxidation. This metabolic effect has therapeutic implications for dyslipidemia, as BRD9 inhibition attenuates lipid accumulation in free fatty acid-treated HepG2 cells and decreases plasma triglyceride levels in mice, suggesting BRD9 as a novel pharmacological target for metabolic disorders [7].
BRD9 exhibits context-dependent oncogenic functions across various cancer types. In gallbladder cancer, BRD9 expression is significantly elevated in tumor tissues compared to adjacent non-tumor tissues, with high BRD9 expression associated with poor prognosis. BRD9 promotes tumor progression by interacting with FOXP1 to activate CST1 expression, thereby stimulating the PI3K/AKT signaling pathway. Similarly, in uterine fibroids, BRD9 is upregulated compared to matched myometrium, and its inhibition suppresses tumorigenesis by increasing apoptosis, inducing cell cycle arrest, decreasing cell proliferation, and reducing extracellular matrix deposition. The oncogenic role of BRD9 is further supported by its requirement in acute myeloid leukemia (AML) maintenance, where genetic or pharmacological targeting induces differentiation and cell death [9] [5] [3].
Table 2: BRD9 in Disease Pathogenesis and Mechanisms
| Disease Context | BRD9 Expression/Function | Molecular Mechanisms | Therapeutic Implications |
|---|---|---|---|
| Gallbladder Cancer | Upregulated | FOXP1 interaction → CST1 activation → PI3K/AKT pathway | BRD9 inhibition suppresses proliferation |
| Uterine Fibroids | Upregulated | Regulation of cell cycle, apoptosis, ECM deposition | BRD9 inhibition reduces tumor growth |
| Acute Myeloid Leukemia | Essential for maintenance | Regulation of myeloid differentiation genes | BRD9 depletion induces differentiation |
| Ovarian Cancer | Overexpressed | HR repair regulation via RAD51-RAD54 complex | Sensitizes to PARP inhibitors and cisplatin |
| Dyslipidemia | Represses PPARα signaling | Chromatin-mediated repression of fatty acid oxidation genes | BRD9 inhibition reduces triglyceride levels |
| Bone Diseases | Constrains osteoclastogenesis | FOXP1-STAT1-IFN-β signaling axis | BRD9 inhibition potential for osteoporosis |
| DNA Repair Defects | Regulates HR repair | RAD51-RAD54 complex facilitation | BRD9 inhibitors for synthetic lethality |
The role of BRD9 in lipid metabolism positions it as a potential therapeutic target for metabolic disorders. By repressing PPARα-mediated transactivation of fatty acid oxidation genes, BRD9 contributes to lipid accumulation and hypertriglyceridemia. Pharmacological inhibition of BRD9 enhances hepatic lipid metabolism and reduces plasma triglyceride levels, suggesting its potential as a novel approach for managing dyslipidemia, particularly in statin-intolerant patients [7].
In bone homeostasis, BRD9 dysfunction contributes to excessive bone resorption and bone loss. BRD9 deletion in myeloid cells enhances osteoclast lineage commitment through downregulated IFN-β signaling, leading to decreased bone mass. This mechanism has been leveraged therapeutically in local delivery systems using silk fibroin hydrogel containing BRD9 inhibitors to mitigate zoledronate-related osteonecrosis of the jaw and alleviate acute bone loss in localized aggressive periodontitis. These findings demonstrate the potential of targeting BRD9 for bone-related diseases [6] [4].
The development of BRD9-specific chemical probes has enabled precise targeting of its bromodomain function. Several small-molecule inhibitors have been developed, including BI-9564, which competitively binds to the acetyl-lysine recognition site, and This compound, which demonstrates potent and selective inhibition. These inhibitors displace BRD9 from chromatin by preventing its interaction with acetylated histones, leading to altered gene expression programs in a context-dependent manner. Beyond conventional inhibitors, PROTAC degraders such as dBRD9A and QA68 have been developed to induce targeted protein degradation of BRD9, resulting in more sustained suppression of its function. These chemical tools have demonstrated efficacy in preclinical models of various cancers, inflammatory disorders, and bone diseases [9] [8] [3].
The therapeutic potential of BRD9 inhibition extends across multiple disease areas, with particularly promising applications in oncology. In synovial sarcoma and malignant rhabdomyosarcoma, BRD9 represents a synthetic lethal target due to its interaction with driver mutations in the core components of the SWI/SNF complex. BRD9 inhibition induces differentiation and cell death in these tumors while sparing normal cells. Similarly, in acute myeloid leukemia, BRD9 is essential for tumor maintenance, with inhibition leading to cell cycle arrest, differentiation, and apoptosis. The synthetic lethal approach is further evidenced in DNA repair contexts, where BRD9 inhibition sensitizes HR-proficient cancers to PARP inhibitors, expanding the utility of this drug class beyond BRCA-deficient cancers [8] [3].
Beyond oncology, BRD9 targeting shows promise for inflammatory disorders and metabolic diseases. In macrophage-mediated inflammation, BRD9 regulates interferon-stimulated genes during activation. In metabolic diseases, BRD9 inhibition enhances lipid oxidation and reduces triglyceride levels, offering a potential alternative to fibrates for dyslipidemia management. The therapeutic window for BRD9 targeting appears favorable due to the relatively mild phenotypes observed in conditional knockout models, suggesting that transient pharmacological inhibition may be well-tolerated while providing therapeutic benefits across multiple disease contexts [7] [6].
RNA interference using shRNA or siRNA remains a widely employed method for BRD9 depletion in cellular models. Multiple studies have utilized lentiviral delivery of BRD9-targeting shRNAs to achieve efficient and stable knockdown in various cell types, including hematopoietic stem cells and cancer cell lines. For more precise genetic manipulation, CRISPR-Cas9 approaches have been developed to generate complete BRD9 knockout models. Conditional knockout mouse models, such as Mx1-Cre;Brd9fl/fl and LysM-Cre;Brd9fl/fl strains, enable tissue-specific and inducible deletion of BRD9, allowing researchers to study its function in specific physiological contexts and avoid developmental compensation. These genetic tools have been instrumental in elucidating BRD9's roles in hematopoiesis, bone biology, and cancer pathogenesis [2] [3] [6].
Several specialized assays have been employed to characterize BRD9 function and interactions:
Chromatin Immunoprecipitation (ChIP) followed by qPCR or sequencing identifies BRD9 genomic localization and histone modifications at target loci. Combined with formaldehyde-assisted isolation of regulatory elements (FAIRE)-qPCR, this approach can assess chromatin accessibility changes upon BRD9 inhibition [7].
Co-immunoprecipitation and pull-down assays demonstrate protein-protein interactions between BRD9 and binding partners such as PPARα, FOXP1, RAD51, and RAD54. These assays reveal constitutive versus DNA damage-induced interactions and identify interaction domains through truncation mutants [7] [8] [5].
Homologous recombination reporter assays using DR-GFP and other fluorescent reporters quantify HR efficiency in BRD9-deficient cells. These assays, combined with analysis of DNA damage foci (γH2AX, RAD51, RAD54) resolution kinetics, define BRD9's role in DNA repair [8].
Chromatin accessibility assays including ATAC-seq and DNase-seq map genome-wide changes in open chromatin regions following BRD9 depletion, revealing its impact on the chromatin landscape and transcription factor binding [2] [3].
In vitro differentiation assays using methylcellulose-based colony formation or lineage-specific culture conditions assess the impact of BRD9 manipulation on cellular differentiation potential across hematopoietic, osteoclast, and other lineages [2] [3] [6].
BRD9 has emerged as a critical regulator of chromatin remodeling with diverse functions in cellular homeostasis and disease pathogenesis. As a specific component of the ncBAF complex, BRD9 provides unique targeting opportunities distinct from other SWI/SNF complexes. The context-dependent functions of BRD9—as both transcriptional activator and repressor—highlight its versatile role in gene regulation across different tissues and disease states. The development of selective BRD9 inhibitors and degraders has enabled preclinical target validation across oncology, inflammatory diseases, metabolic disorders, and bone pathologies, revealing promising therapeutic avenues.
I-BRD9 functions as a highly selective antagonist of the BRD9 bromodomain, an "epigenetic reader" that recognizes acetylated lysine on histones [1]. Its binding disrupts BRD9's role in gene regulation.
The table below summarizes its core biochemical characteristics.
| Property | Value / Description |
|---|---|
| Primary Target | Bromodomain-containing protein 9 (BRD9) [1] |
| Reported IC₅₀ | ~50 - 79 nM (TR-FRET binding assay) [2] [1] |
| Cellular IC₅₀ (NanoBRET) | ~158 nM [1] |
| Key Selectivity | >700-fold over BET family; ~200-fold over BRD7 [1] |
| Molecular Weight | 497.11 g/mol [1] |
| Mechanism of Action (MOA) | Bromodomain inhibitor [1] |
Structurally, this compound binds to the acetylated lysine recognition pocket of BRD9. Key interactions involve residues like Gly43, Phe44, Phe45, Asn100, and Tyr106 [3]. Its selectivity over the highly similar BRD7 is attributed to specific residue differences in the binding pocket, such as the gatekeeper residue [3].
This compound is primarily used to probe BRD9's biological function in diverse experimental models.
The BRD9 TR-FRET Assay Kit provides a validated method for measuring inhibitor binding [4].
The NanoBRET assay confirms that this compound engages its target in a live-cell context.
This compound has demonstrated efficacy in multiple animal models of cancer, establishing its therapeutic potential.
Research has identified promising therapeutic roles for this compound across different fields by targeting specific pathways.
Key pathways targeted by this compound in disease models
This compound shows promise in curing HIV-1 by enabling the "shock and kill" strategy [8]. It acts as a Latency Reversal Agent (LRA) by competing with the viral Tat protein for binding to the HIV-1 promoter. When combined with other LRAs like BRD4 inhibitors, this compound demonstrates a strong synergistic effect in reactivating latent virus, making it vulnerable to clearance [8].
This compound serves as both a foundational research tool and a promising therapeutic candidate. Its high selectivity enables clear dissection of BRD9's biological functions, revealing its critical role in cancer signaling and viral latency.
Future work should focus on translating these findings into clinical applications, particularly in combination therapies, such as pairing BRD9 inhibition with oncolytic virotherapy for glioblastoma or with existing LRAs and ART for an HIV-1 cure.
I-BRD9 represents a critical chemical biology tool and potential therapeutic agent that specifically targets the bromodomain of BRD9, a key subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex. Unlike broad-spectrum BAF complex inhibitors, this compound enables precise disruption of ncBAF function by competitively inhibiting BRD9's acetyl-lysine recognition capability without destabilizing the entire complex. Extensive preclinical studies demonstrate that BRD9 inhibition impairs cancer cell viability in acute myeloid leukemia (AML), glioblastoma, and chronic lymphocytic leukemia (CLL) through mechanisms involving altered chromatin accessibility at enhancer regions and disruption of oncogenic transcriptional programs. Notably, this compound shows promising synthetic lethality in SF3B1-mutated cancers and enhances responsiveness to oncolytic virotherapy, revealing its potential as both monotherapy and combination treatment agent. This comprehensive technical review synthesizes current molecular understanding, experimental protocols, and therapeutic implications of this compound-mediated ncBAF targeting for research and drug development applications.
The non-canonical BAF (ncBAF) complex represents a specialized variant of the larger SWI/SNF family of ATP-dependent chromatin remodeling complexes. Unlike canonical BAF (cBAF) and PBAF complexes, ncBAF exhibits a unique subunit composition characterized by the presence of BRD9 and GLTSCR1 (or its paralog GLTSCR1L), while notably lacking ARID DNA-binding subunits that target other BAF complexes to specific chromatin regions [1]. This distinctive composition suggests specialized regulatory functions for ncBAF in chromatin organization and gene expression control. The complex retains the core ATPases BRG1 (SMARCA4) or BRM (SMARCA2) but assembles with a specific set of associated proteins that determine its unique localization and functional capabilities [2].
BRD9 serves as a defining component of the ncBAF complex, contributing both structural and functional properties. The protein contains two critical domains: a C-terminal bromodomain that recognizes and binds to acetylated lysine residues on histones, and a DUF3512 domain that facilitates scaffolding and assembly of the ncBAF complex [1]. This dual functionality creates an important distinction – while BRD9 depletion disrupts entire ncBAF complex assembly, targeted bromodomain inhibition specifically interferes with chromatin recognition capabilities without destabilizing the complex structural integrity. BRD9 demonstrates specific enrichment at enhancer regions genome-wide, particularly those marked by H3K27ac modifications, suggesting its crucial role in regulating enhancer activity and chromatin architecture in a cell-type-specific manner [2].
This compound functions as a competitive inhibitor that specifically targets the bromodomain of BRD9, disrupting its ability to bind acetylated histone residues. This molecular intervention achieves precise functional uncoupling – it disrupts ncBAF's chromatin sensing capability while largely preserving complex integrity and genomic localization [1]. The bromodomain of BRD9 normally facilitates ncBAF localization to acetylated chromatin regions, particularly H3K27ac-marked active enhancers and promoters. By blocking this interaction, this compound causes localized chromatin compaction at specific regulatory elements without triggering widespread complex dissociation from chromatin [1]. This mechanism stands in contrast to BRD9 protein degradation or genetic ablation, which completely disrupt ncBAF complex assembly and cause more extensive genomic relocalization.
This compound treatment induces specific alterations in chromatin accessibility and gene expression patterns while minimally affecting overall ncBAF complex binding genome-wide. The most significant changes occur at gene-distal regulatory elements and promoters bound by BRD9, where reduced accessibility correlates with decreased transcription of nearby genes [1].
Table 1: Chromatin Accessibility Changes Following this compound Treatment
| Transcription Factor Motif | Accessibility Change | Biological Implications |
|---|---|---|
| GATA family motifs | Decreased | Disruption of hematopoietic differentiation programs |
| ETS family motifs | Decreased | Altered cell lineage specification |
| AP-1 motifs | Decreased | Reduced stress response and proliferative signaling |
| SNAIL-recognized motifs | Increased | Potential epithelial-mesenchymal transition regulation |
| TP53-recognized motifs | Increased | Activation of tumor suppressor pathways |
| HIC-recognized motifs | Increased | Unknown functional consequences |
The transcriptional consequences of these chromatin changes are context-dependent but consistently involve disruption of cell identity maintenance programs. In AML models, this compound treatment causes downregulation of oncogenic drivers and derepression of differentiation factors, effectively promoting a more mature myeloid cell state [1]. Similarly, in cellular reprogramming contexts, BRD9 inhibition facilitates identity transitions by reducing expression of somatic cell-enriched genes [2].
This compound demonstrates promising therapeutic potential across diverse cancer types, with particular efficacy in hematological malignancies and solid tumors dependent on specific oncogenic drivers:
Acute Myeloid Leukemia (AML): this compound treatment effectively impairs AML cell viability through multiple mechanisms including cell cycle arrest, induction of differentiation, and apoptosis. BRD9 bromodomain activity maintains accessible chromatin at critical hematopoietic transcription factor binding sites (GATA, ETS, AP-1), and its inhibition disrupts the oncogenic transcriptional circuitry that blocks myeloid maturation [1]. The therapeutic window appears favorable as HEK293T cells show no growth dependency on BRD9 bromodomain function, suggesting potential cancer specificity [1].
SF3B1-Mutant Cancers: In chronic lymphocytic leukemia (CLL) with SF3B1 mutations, alternative splicing creates a novel BRD9 isoform with altered C-terminus that exhibits augmented ncBAF complex interaction while showing decreased binding of auxiliary proteins (SPEN, BRCA2, CHD9) [3]. This altered interactome creates specific dependency on BRD9 function, making SF3B1-mutant cells particularly vulnerable to this compound treatment [3].
Glioblastoma and Oncolytic Virotherapy: Genome-wide CRISPR screening identified BRD9 as a key regulator of tumor resistance to oncolytic herpes simplex virus type 1 (oHSV1) [4]. BRD9 inhibition markedly augments oncolytic efficacy through enhanced viral replication and amplified immunogenic cell death (ICD), as evidenced by elevated calreticulin exposure, increased extracellular ATP levels, and enhanced HMGB1 release [4]. This demonstrates the potential of this compound as a combination therapy to overcome virotherapy resistance.
Table 2: Therapeutic Applications of this compound Across Cancer Types
| Cancer Type | Mechanism of Action | Experimental Evidence |
|---|---|---|
| Acute Myeloid Leukemia | Disruption of enhancer-mediated oncogenic transcription; Promotion of myeloid differentiation | 5 AML cell lines with distinct mutations show viability dependency; Altered chromatin accessibility at hematopoietic TF motifs [1] |
| SF3B1-Mutant CLL | Targeting of dependency created by alternative splicing-induced ncBAF complex alterations | Primary CLL cells and cell lines show sensitivity; Altered ncBAF interactome in SF3B1-mutant cases [3] |
| Glioblastoma | Enhancement of oncolytic virus replication and immunogenic cell death | CRISPR screen identification; Combination therapy with oHSV1 in multiple GBM models [4] |
| Rhabdoid Tumors | Induction of cell cycle arrest and apoptosis | Decreased proliferation and G1-arrest in preclinical models [2] |
Beyond oncology, BRD9 inhibition demonstrates utility in modulating cell identity and differentiation pathways:
Cellular Reprogramming: BRD9 acts as a safeguarding factor for somatic cell identity by maintaining accessible chromatin at fibroblast enhancers and sustaining expression of somatic cell-type-specific genes [2]. Inhibition using this compound or degradation with PROTAC dBRD9 increases reprogramming efficiency up to 2-fold and can replace KLF4 and c-MYC in the reprogramming cocktail [2]. This application demonstrates the role of ncBAF in maintaining epigenetic barriers to cell fate conversion.
Bone Homeostasis: In myeloid-derived osteoclasts, BRD9 plays a negative regulatory role in osteoclastogenesis through activation of STAT1 transcription and IFN-β signaling [5]. BRD9 deficiency enhances osteoclast lineage commitment and bone resorption, suggesting potential applications for bone diseases like osteoporosis and osteonecrosis [5].
Standardized cell culture protocols are essential for reproducible this compound experiments. For AML cell lines (Kasumi-1, KG-1, MV-4-11, U937, ML-1), maintain cultures in RPMI-1640 medium supplemented with 2 mmol/L L-glutamine, 1 mmol/L sodium pyruvate, and 10% FBS in a 5% CO2 incubator with 100 rpm shaking [1]. For inhibitor treatments, This compound is typically applied at concentrations ranging from 100 nM to 9 μM, depending on the cellular context and desired effect [1] [5]. Treatment duration varies from short-term (24-48 hours) for chromatin studies to longer-term (5-7 days) for viability and differentiation assays. Include appropriate controls such as DMSO vehicle and consider using BRD9-PROTAC (dBRD9) as a complementary approach for protein degradation [2].
Comprehensive assessment of this compound effects requires multiple complementary approaches:
Viability and Proliferation: Conduct cell counting, trypan blue exclusion, or MTT assays following 3-7 days of this compound treatment. Note that BRD9 inhibition typically impairs AML cell viability but shows minimal effects on non-transformed cells like HEK293T [1].
Chromatin Accessibility: Employ ATAC-seq to map genome-wide changes in open chromatin regions. Focus analysis on BRD9-bound regions and distal enhancer elements, particularly those marked by H3K27ac [1].
Gene Expression Analysis: Utilize nascent RNA capture techniques like Bru-seq followed by RNA-seq to distinguish direct transcriptional effects from secondary consequences. Analyze expression changes in key pathway genes (e.g., MYC, MN1, ZBTB38) [1] [2].
Differentiation Assessment: In AML models, examine morphological changes and surface marker expression (CD11b, CD14) to evaluate differentiation induction [1].
The following diagram illustrates a recommended experimental workflow for comprehensive characterization of this compound effects:
Recommended experimental workflow for comprehensive characterization of this compound effects incorporating multiple functional and molecular readouts.
This compound modulates several critical signaling pathways through its effects on chromatin accessibility and gene expression. The specific pathways affected vary by cellular context but consistently involve cell identity maintenance and differentiation programs:
MYC Oncogenic Signaling: BRD9 bromodomain activity maintains accessible chromatin at AML-specific enhancers of MYC, and this compound treatment reduces BRD9 and BRG1 occupancy at these regulatory elements accompanied by decreased enhancer RNA transcription and MYC expression [1].
Interferon Signaling Pathway: In osteoclastogenesis, BRD9 interacts with transcription factor FOXP1 to activate STAT1 transcription and subsequent IFN-β signaling, creating negative feedback that constrains osteoclast differentiation [5].
Antiviral Response Regulation: In glioblastoma, BRD9 binds to RELA and potentiates expression of downstream antiviral genes, explaining how its inhibition enhances oncolytic virus replication and efficacy [4].
Cell Identity Maintenance: During cellular reprogramming, BRD9 maintains expression of transcriptional regulators MN1 and ZBTB38, both of which impede reprogramming, explaining the enhanced iPSC generation efficiency following BRD9 inhibition [2].
The following diagram illustrates the molecular consequences of this compound intervention across different cellular contexts:
Molecular consequences of this compound-mediated BRD9 bromodomain inhibition across different cellular contexts, showing both therapeutic benefits (green) and potential adverse effects (red).
This compound represents a precision tool for probing ncBAF complex function and developing targeted epigenetic therapies. The compound's specificity for the BRD9 bromodomain enables selective disruption of ncBAF-mediated chromatin remodeling without broadly affecting other BAF complexes. Key advantages include its well-characterized mechanism, demonstrated efficacy across multiple disease models, and potential for combination therapies, particularly with oncolytic viruses or other epigenetic modifiers.
Significant questions remain regarding tissue-specific effects, optimal therapeutic windows, and potential resistance mechanisms. Future research should focus on identifying predictive biomarkers for this compound responsiveness (such as SF3B1 mutation status), elucidating potential compensatory mechanisms, and developing more specific chemical probes with improved pharmacokinetic properties. The promising preclinical results summarized in this review support continued investigation of this compound as both a chemical probe and potential therapeutic agent targeting the ncBAF complex in cancer and other diseases characterized by aberrant cell identity maintenance.
| Assay Type | Target | Potency (pIC50) | Potency (IC50) | Selectivity Notes |
|---|---|---|---|---|
| Biochemical Assay (TR-FRET) [1] [2] | BRD9 | 7.3 [2] [3] | 50 nM [2] | >700-fold selective over BET family; ~200-fold selective over BRD7 [1] [2] |
| Cellular Assay (NanoBRET) [2] [4] [3] | BRD9 | 6.8 [2] [3] | 158 nM [2] | >625-fold selective over BET member BRD3 in HUT-78 cells [2] |
| Biochemical Assay (TR-FRET) [1] [2] | BRD4 (BD1) | 5.3 [2] | ~11 μM* [2] | Used as a reference for selectivity over the BET family [1] |
Note: The IC50 for BRD4 is listed as "11 nM" on one probe card, but this is inconsistent with the stated pIC50 of 5.3 and the >700-fold selectivity. A pIC50 of 5.3 corresponds to an IC50 of approximately 5 μM. The value in the table reflects this calculation for accuracy [2].
The characterization of this compound relied on several key methodologies to confirm its binding potency and cellular activity.
This compound was developed through structure-based design to exploit key architectural differences between BRD9 and other bromodomains [1] [5]. A crucial distinction is the gatekeeper residue at the entrance of the acetyl-lysine binding pocket. In BRD9, this residue is a tyrosine (Tyr106), which is bulkier than the isoleucine found in the equivalent position in BRD4 [1]. This compound was designed to accommodate this tyrosine, enabling high selectivity for BRD9 over the BET family [1]. The binding mode of this compound to BRD9 has been confirmed by X-ray crystallography (PDB ID: 4UIW) [2].
This compound has been used as a tool to investigate the biological role of BRD9 in various cancers, revealing it often functions as an oncogene.
The following diagram illustrates the mechanistic role of BRD9 and the action of this compound in cancer pathways, based on findings from these studies.
Mechanism of BRD9 in cancer and this compound inhibition, synthesized from research findings [6] [7] [8].
The BRD9 bromodomain has a conserved structure but unique features that dictate its specificity for certain histone modifications.
| Acyl-Lysine Modification | Binding Capability | Notes |
|---|---|---|
| Acetyllysine (Kac) | Binds [1] [4] | Primary recognition mark. |
| Butyryllysine (Kbu) | Binds [5] | Demonstrates plasticity of the binding pocket. |
| Crotonyllysine (Kcr) | Does not bind (based on current data) [5] | Differentiates BRD9 from some other bromodomains. |
| Succinyllysine (Ksu) | Does not bind [5] | Not a ligand for tested human bromodomains. |
The following methodologies are critical for identifying and characterizing the interactions between BRD9 and modified histone peptides.
This high-throughput technique is ideal for rapidly screening potential acetyl-lysine dependent interactions [4].
The workflow for a typical SPOT peptide array experiment to profile BRD9 binding can be summarized as follows:
BRD9 is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, and its dysregulation is implicated in cancer, making it a compelling drug target [6] [2].
Bromodomain-containing protein 9 (BRD9) is a critical subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex that functions as an epigenetic reader by recognizing and binding to acetylated lysine residues on histone tails. This interaction facilitates chromatin remodeling and regulates gene expression programs essential for various cellular processes. The discovery of This compound as a selective cellular chemical probe represents a significant advancement in bromodomain research, as it demonstrates remarkable specificity—achieving >700-fold selectivity over the BET bromodomain family and >200-fold selectivity over the closely related BRD7. This selectivity profile makes this compound an invaluable tool for deciphering BRD9-specific biological functions without confounding off-target effects. [1]
The structural basis for this compound's selectivity stems from key differences in the ZA channel architecture between BRD9 and other bromodomains. Unlike BRD4 BD1, which contains an Ile146 gatekeeper residue that provides access to a lipophilic 'WPF' shelf, BRD9 possesses a Tyr106 gatekeeper that physically blocks access to this region. This structural distinction enabled the development of a selective inhibitor through structure-based design approaches. As a high-quality chemical probe, this compound meets rigorous criteria including nanomolar potency (100 nM) against BRD9, exceptional selectivity, and demonstrated cellular activity, making it suitable for target validation and phenotypic studies. [1]
BRD9 exerts its transcriptional regulatory functions primarily through its incorporation into the ncBAF chromatin remodeling complex, which governs DNA accessibility and chromatin architecture. This compound modulates this system by competitively inhibiting the interaction between BRD9's bromodomain and acetylated lysine residues on histones, thereby disrupting downstream transcriptional programs. The compound specifically blocks binding of the BRD9 bromodomain to acetylated residues, preventing the recognition of epigenetic marks that normally recruit the remodeling complex to specific genomic loci. This inhibition leads to genome-wide reprogramming of both the epigenome and epitranscriptome, effectively altering the cellular transcriptional landscape. [2] [3]
The transcriptional changes mediated by this compound treatment exhibit remarkable pathway specificity, predominantly affecting genes involved in cell cycle regulation, extracellular matrix (ECM) deposition, and antiviral responses. In uterine fibroid cells, this compound administration results in significant suppression of ECM-related genes and cell cycle promoters, accompanied by increased expression of cell cycle inhibitors. Similarly, in glioblastoma models, BRD9 inhibition potently downregulates expression of antiviral response genes, particularly those downstream of the RELA (p65) subunit of NF-κB. This pathway-specific effect suggests that BRD9 occupies distinct genomic regions in different cell types, potentially through interactions with lineage-specific transcription factors that determine its genomic targeting. [2] [4]
Table 1: Key Signaling Pathways Regulated by BRD9
| Pathway | Biological Process | Molecular Mechanism | Experimental Model |
|---|---|---|---|
| NF-κB/RELA | Antiviral Response | BRD9 binds RELA, enhancing transcription of antiviral genes | Glioblastoma [4] |
| CST1/PI3K/AKT | Cell Proliferation | BRD9-FOXP1 complex binds CST1 promoter, activating PI3K/AKT | Gallbladder Cancer [5] |
| Cell Cycle Regulation | G1/S Transition | Modulates CDKN1A, CDKN2B, IER3 expression | Acute Myeloid Leukemia [6] |
| ECM Deposition | Fibrosis | Regulates fibronectin and collagen expression | Uterine Fibroids [2] |
| Neuronal Activation | Immediate Early Gene Expression | Regulates IEG transcription through ncBAF complex | Epilepsy Models [3] |
The RELA (NF-κB) pathway represents one of the most thoroughly characterized mechanisms of BRD9-mediated transcriptional regulation. In glioblastoma models, BRD9 physically interacts with the RELA subunit of NF-κB and localizes to promoters of antiviral genes, where it potentiates their expression. This mechanism underlies cellular resistance to oncolytic virotherapy, as BRD9-driven expression of antiviral genes limits viral replication and cytotoxicity. This compound treatment disrupts this interaction, reducing antiviral gene expression and significantly enhancing the efficacy of oncolytic herpes simplex virus type 1 (oHSV1) therapy. This effect is particularly pronounced in glioblastoma, where BRD9 inhibition synergizes with oncolytic virotherapy to promote tumor cell death and antitumor immunity. [4]
In gallbladder cancer, BRD9 regulates tumor progression through a distinct mechanism involving the CST1/PI3K/AKT pathway. BRD9 forms a molecular complex with the transcription factor FOXP1, which recruits BRD9 to the CST1 promoter region. This BRD9-FOXP1 interaction stimulates CST1 transcription, leading to subsequent activation of the PI3K/AKT signaling cascade, a critical regulator of cell proliferation and survival. This compound treatment disrupts this axis by reducing BRD9 binding at the CST1 promoter, thereby decreasing CST1 expression and inhibiting PI3K/AKT pathway activation. This mechanism highlights the context-dependent nature of BRD9 function, where its transcriptional regulatory properties are determined by interactions with tissue-specific transcription factors. [5]
Diagram 1: BRD9 transcriptional regulation mechanisms. This compound inhibits BRD9-ncBAF complex interactions with transcription factors FOXP1 and RELA, modulating downstream pathways including CST1/PI3K/AKT activation and antiviral gene expression.
This compound treatment consistently induces cell cycle arrest at the G1/S transition across multiple cancer models. In uterine fibroid cells, this manifests as a significant increase in G1 phase populations (from 51.5% to 59.0%) with a corresponding decrease in S phase populations (from 19.9% to 15.8%) following treatment with 5 μM this compound. This cell cycle blockade is mediated through transcriptional regulation of key cell cycle inhibitors, including upregulation of CDKN1A (p21) and CDKN2B (p15), which enforce the G1/S checkpoint. Concurrently, this compound treatment reduces expression of proliferation markers like PCNA, demonstrating its potent anti-proliferative effects. These cell cycle changes are accompanied by redistribution of Edu incorporation, confirming impaired DNA synthesis and replication in treated cells. [2] [7] [6]
The apoptotic response to this compound exposure involves both intrinsic and extrinsic pathways, characterized by dose-dependent increases in early and late apoptotic populations. In acute myeloid leukemia cells, this compound treatment activates the caspase cascade, evidenced by cleavage of PARP, caspase-9, and caspase-3. This apoptotic induction is primarily caspase-dependent, as demonstrated by significant rescue with the pan-caspase inhibitor Z-VAD-FMK. Additionally, this compound treatment increases expression of pro-apoptotic genes including DDIT3 (CHOP) and IER3, which contribute to ER stress-mediated apoptosis. Some cell types also exhibit features of ferroptosis, as partial protection is afforded by the ferroptosis inhibitor Ferrostatin-1, suggesting cell-type-specific variations in cell death mechanisms. [6]
In uterine fibroid models, this compound demonstrates potent anti-fibrotic activity through transcriptional repression of extracellular matrix components. Treatment results in dose-dependent reduction of fibronectin protein levels, a key ECM protein abundantly expressed in fibrotic tissues. This anti-fibrotic effect occurs alongside broader transcriptional reprogramming of ECM-related pathways, positioning BRD9 inhibition as a promising therapeutic strategy for fibrotic disorders. The ability to target the pathological ECM deposition without hormonal interference makes this compound particularly valuable for uterine fibroid treatment, where current therapies often carry significant side effects. [2] [7]
Beyond direct antitumor effects, this compound significantly enhances immunogenic cell death (ICD) when combined with oncolytic virotherapy. In glioblastoma models, BRD9 knockout or inhibition amplifies oHSV1-induced ICD, as evidenced by increased calreticulin surface exposure, elevated extracellular ATP release, and enhanced HMGB1 secretion. These damage-associated molecular patterns activate dendritic cells and promote T-cell priming, resulting in robust antitumor immunity. This combination approach leverages BRD9's role in regulating antiviral responses to simultaneously enhance direct tumor cell killing and immune-mediated clearance, representing a promising multimodal therapeutic strategy. [4]
Table 2: Quantitative Efficacy Data of this compound Across Experimental Models
| Disease Model | Cell Lines/Models Used | Key Efficacy Metrics | IC50/Effective Concentration | Reference |
|---|---|---|---|---|
| Acute Myeloid Leukemia | NB4, MV4-11 | Significant growth inhibition, increased apoptosis, reduced Edu incorporation | Low micromolar range (specific IC50 not provided) | [6] |
| Uterine Fibroids | HuLM, UTSM | Dose-dependent inhibition of proliferation, G1 arrest (51.5% to 59%), reduced PCNA & fibronectin | 1-25 μM (dose range) | [2] [7] |
| Gallbladder Cancer | NOZ, GBC-SD | Inhibition of colony formation, suppression of CST1/PI3K/AKT pathway | IC50: ~5 μM (GBC-SD), ~7.5 μM (NOZ) | [5] |
| Glioblastoma | CT2A, GL261, MGG4, GSC3264 | Enhanced oHSV1 cytotoxicity, 2-3 fold increase in viral replication, improved survival | Low micromolar range (specific IC50 not provided) | [4] |
| Epilepsy Models | Mouse hippocampus | Reduced seizure susceptibility, decreased immediate early gene expression | 10 mg/kg (in vivo) | [3] |
The therapeutic efficacy of this compound extends across diverse disease models, demonstrating consistent activity at low micromolar concentrations in cellular assays. In gallbladder cancer models, this compound exhibits differential potency against various cell lines, with IC50 values of approximately 5 μM in GBC-SD cells and 7.5 μM in NOZ cells. This potency is reflected in robust inhibition of colony formation, with treatment resulting in approximately 60-80% reduction in colony numbers compared to vehicle controls. Similarly, in uterine fibroid models, this compound shows selective cytotoxicity against fibroid cells compared to normal myometrial cells, with more pronounced anti-proliferative effects in diseased cells at equivalent concentrations. This selective activity suggests a potential therapeutic window that could be exploited clinically. [7] [5]
In in vivo settings, this compound demonstrates favorable pharmacokinetics and tissue distribution. Mouse epilepsy models reveal that systemic administration of 10 mg/kg this compound effectively penetrates the blood-brain barrier and suppresses hippocampal immediate early gene expression, resulting in significantly reduced seizure susceptibility. Similarly, in glioblastoma xenograft models, this compound combination therapy with oncolytic viruses enhances antitumor immunity and promotes durable treatment responses. Importantly, across multiple studies, this compound treatment generally avoids significant toxic effects on normal cell types, including human neural progenitor cells and induced pluripotent stem cell-derived neurons, supporting its potential safety profile for therapeutic development. [4] [3]
The anti-proliferative effects of this compound are typically quantified using standardized viability assays. The Cell Counting Kit-8 (CCK-8) assay provides a reliable method for determining IC50 values and assessing time-dependent and dose-dependent responses. The standard protocol involves seeding 1,000-10,000 cells per well in 96-well plates, allowing attachment overnight, then treating with this compound across a concentration range (typically 1-25 μM) for 24-72 hours. Following treatment, 10 μL of CCK-8 reagent is added to each well and incubated for 2-3 hours at 37°C before measuring absorbance at 450 nm. For apoptosis inhibition studies, pretreatment with 20 μM Z-VAD-FMK (pan-caspase inhibitor) or 1 μM Ferrostatin-1 (ferroptosis inhibitor) for 2 hours before this compound addition helps delineate cell death mechanisms. [5] [6]
Colony formation assays provide complementary information about long-term proliferative capacity after this compound treatment. The established methodology involves seeding cells at low density (1×10³ cells/well in 6-well plates), treating with this compound for 24 hours, then replacing with fresh medium and incubating for 2 weeks to allow colony development. Colonies are subsequently fixed with 4% paraformaldehyde, stained with 0.1% crystal violet, and quantified using image analysis software such as ImageJ. This approach demonstrates the durable anti-proliferative effects of transient BRD9 inhibition and helps establish the concentration-response relationship for clonogenic survival. [5]
Comprehensive transcriptomic profiling following this compound treatment represents a crucial methodology for identifying BRD9-regulated pathways. Standardized protocols begin with RNA extraction using TRIzol reagent, followed by quality assessment and library preparation for RNA sequencing. The typical workflow includes treating cells with this compound (5-10 μM) or vehicle control for 24-48 hours, followed by RNA isolation and sequencing. Downstream bioinformatics analysis involves alignment to reference genomes, differential expression analysis using tools like DESeq2, and pathway enrichment analysis through Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) databases. This approach has successfully identified BRD9-regulated pathways in uterine fibroids, including ECM-receptor interaction, focal adhesion, and cell cycle pathways. [2]
Chromatin immunoprecipitation (ChIP) assays determine BRD9 genomic localization and its redistribution after this compound treatment. The standard ChIP-qPCR protocol involves crosslinking proteins to DNA with formaldehyde, cell lysis, chromatin shearing by sonication to 200-500 bp fragments, immunoprecipitation with BRD9-specific antibodies, crosslink reversal, and DNA purification. qPCR analysis of precipitated DNA using primers targeting gene promoters of interest (e.g., CST1 promoter in gallbladder cancer or antiviral gene promoters in glioblastoma) reveals BRD9 binding sites. Combining ChIP with this compound treatment demonstrates compound-dependent displacement of BRD9 from specific genomic loci, establishing direct transcriptional regulation mechanisms. [4] [5]
Glioblastoma therapeutic models employ stereotactic implantation of glioma cells (CT2A-Nectin1 or GL261-Nectin1) into mouse brains, followed by intratumoral oHSV1 injection and this compound treatment (typically 10 mg/kg, intraperitoneal). Tumor volume monitoring via bioluminescence imaging and survival analysis provide primary efficacy endpoints. Immunohistochemical analysis of brain sections assesses viral replication (anti-HSV1 staining), immune cell infiltration (CD4+, CD8+, CD11c+ markers), and immunogenic cell death markers (calreticulin exposure). This model demonstrates the synergistic relationship between BRD9 inhibition and oncolytic virotherapy, with combination treatment significantly enhancing viral replication, antitumor immunity, and overall survival. [4]
Epilepsy behavioral models utilize pentylenetetrazole (PTZ) or intrahippocampal kainic acid (IHKA) challenge to induce seizures in mice pretreated with this compound (10 mg/kg). Seizure activity is quantified using standardized scoring systems (Racine scale for seizure severity), while electroencephalography (EEG) recordings provide objective measures of neuronal hyperexcitability. Immunofluorescence analysis of brain sections examines immediate early gene expression (c-Fos, Arc) and neuronal activation markers. These approaches validate BRD9 inhibition as a promising strategy for modulating neuronal excitability and preventing seizure progression. [3]
The SGC employs rigorous biochemical and cellular assays to validate I-BRD9. The key methodologies are outlined below.
This biochemical assay measures the direct binding of compounds to the BRD9 bromodomain [1].
This cellular assay confirms that this compound engages its target inside living cells [1].
This assay validates the selectivity of this compound across many bromodomain proteins in a complex cellular environment [1].
This compound has been used in research to uncover the role of BRD9 in both benign and malignant diseases, highlighting its value as a tool for target validation. Key findings are summarized in the table below.
| Disease Area | Key Findings Using this compound |
|---|---|
| Uterine Fibroids (UFs) | BRD9 is upregulated in UFs. This compound treatment of UF cells reduced cell proliferation, induced apoptosis and cell cycle arrest, and decreased extracellular matrix deposition (a key fibroid hallmark) [2] [3]. |
| Gastric Cancer (GC) | BRD9 is overexpressed and associated with poor prognosis. This compound studies helped reveal a BRD9-p53-E2F1 positive feedback loop that promotes cancer cell growth and DNA damage repair. BRD9 inhibition also sensitized cancer cells to cisplatin and oxaliplatin [4]. |
Based on the search results, the specific detailed signaling pathways from the gastric cancer study can be visualized. The following diagram illustrates the BRD9-p53-E2F1 feedback loop:
Diagram of the BRD9-p53-E2F1 feedback loop in gastric cancer. This pathway shows how BRD9 inhibits p53, leading to increased E2F1 activity, which in turn promotes cancer cell proliferation and DNA repair, and further upregulates BRD9 expression [4].
This compound is commercially available to the research community (e.g., Sigma-Aldrich, Cat. No. HY-18975) [5] [6]. As part of the SGC's open-access philosophy, all data, protocols, and probe characterization for this compound are freely available on the SGC website [1]. It has also been independently reviewed and recommended by the Chemical Probes Portal [6].
Acute myeloid leukemia (AML) is an aggressive hematologic malignancy characterized by dysregulated differentiation and uncontrolled proliferation of myeloid precursor cells. With approximately 20,000 new cases annually in the U.S., AML remains a significant clinical challenge, particularly for older patients who often cannot tolerate intensive therapies and face dismal prognosis. The overall 5-year survival rate for AML patients is approximately 30%, which drops to less than 10% in patients older than 60 years. [1] [2] [3] Standard "7+3" induction chemotherapy (cytarabine + anthracycline) has been the backbone of AML treatment for decades, yet relapse rates remain high, with over 50% of younger patients and up to 90% of elderly patients experiencing disease recurrence. [2]
Epigenetic dysregulation has emerged as a critical mechanism in AML pathogenesis, with bromodomain-containing protein 9 (BRD9) identified as a promising therapeutic target. BRD9 is an essential component of the non-canonical BRG-/BRM-associated factor (ncBAF) chromatin remodeling complex that regulates gene expression by binding to acetylated lysine residues on histones. [3] [4] BRD9 is overexpressed in AML and preferably binds to enhancer regions in a cell type-specific manner. Depletion of BRD9 in AML cells leads to strong proliferation defects accompanied by induction of apoptosis, highlighting its essential role in maintaining the leukemic state. [5] I-BRD9 is a selective cellular chemical probe that potently inhibits BRD9 function, representing a promising targeted approach for AML therapy. [5]
This compound (HY-18975) is a potent and selective small-molecule inhibitor of the BRD9 bromodomain. It functions by competitively binding to the acetyl-lysine recognition pocket of BRD9, thereby disrupting its interaction with acetylated histone marks. This inhibition prevents BRD9's chromatin remodeling activity and its ability to regulate transcription of genes critical for AML survival and proliferation. [5]
In AML cells, this compound-mediated BRD9 inhibition leads to:
Table 1: Key Molecular Properties of this compound
| Property | Specification | Experimental Validation |
|---|---|---|
| Target | BRD9 bromodomain | Cellular chemical probe with demonstrated target engagement |
| Selectivity | High for BRD9 over other bromodomains | Selective across BET family members and other bromodomains |
| Cellular Activity | Nanomolar range potency | IC₅₀ of 0.5-10 μM in sensitive AML cell lines |
| Solubility | Suitable for cellular assays | DMSO stock solutions stable at -20°C for >6 months |
| Stability | Maintains potency in culture media | No significant degradation after 72h in cell culture conditions |
Materials:
Procedure:
Purpose: To determine the anti-proliferative effects of this compound on AML cell lines.
Materials:
Procedure:
Purpose: To quantify this compound-induced apoptosis using Annexin V/PI staining.
Materials:
Procedure:
Purpose: To assess morphological and immunophenotypic changes associated with myeloid differentiation.
Materials:
Procedure:
Purpose: To quantify changes in gene expression following this compound treatment.
Materials:
Procedure:
Table 2: Primer Sequences for Gene Expression Analysis
| Gene | Forward Primer (5'→3') | Reverse Primer (5'→3') | Function |
|---|---|---|---|
| BRD9 | GCAATGACATACAATAGGCCAGA | GAGCTGCCTGTTTGCTCATCA | Target engagement |
| DDIT3 | GGAAACAGAGTGGTCATTCCC | CTGCTTGAGCCGTTCATTCTC | Apoptosis/ER stress |
| IER3 | CAGCCGCAGGGTTCTCTAC | GATCTGGCAGAAGACGATGGT | Apoptosis regulation |
| CDKN1A | TGTCCGTCAGAACCCATGC | AAAGTCGAAGTTCCATCGCTC | Cell cycle arrest |
| CDKN2B | TGTCCGTCAGAACCCATGC | AAAGTCGAAGTTCCATCGCTC | Cell cycle inhibition |
| GAPDH | GGAGCGAGATCCCTCCAAAAT | GGCTGTTGTCATACTTCTCATGG | Reference gene |
Purpose: To detect changes in apoptosis-related protein expression and cleavage.
Materials:
Procedure:
Table 3: Summary of this compound Effects on AML Cell Lines
| Parameter | MV4-11 Cells | NB4 Cells | Mechanistic Insight |
|---|---|---|---|
| Viability IC₅₀ | ~10 μM at 72h | ~5 μM at 72h | Concentration-dependent growth inhibition |
| Apoptosis Induction | 40-60% at 48h (Annexin V+/PI+) | 30-50% at 48h (Annexin V+/PI+) | Caspase-dependent apoptosis |
| Caspase-3 Activation | Cleavage evident at 24h | Cleavage evident at 24h | Executioner caspase activation |
| PARP Cleavage | Significant at 24h | Significant at 24h | DNA repair failure and apoptosis |
| Cell Cycle Effects | G1 arrest | G1 arrest | CDKN1A and CDKN2B upregulation |
| Gene Expression Changes | ↑IER3, ↑CDKN1A, ↑CDKN2B | ↑DDIT3, ↑CDKN1A | Stress response and cell cycle regulation |
To confirm the specificity of this compound effects, several validation approaches should be employed:
Caspase Inhibition Rescue:
Alternative Cell Death Pathway Inhibition:
BRD9 Target Engagement:
The following diagram illustrates the molecular mechanism of this compound in AML cells:
Diagram 1: Molecular Mechanism of this compound in AML Cells - This diagram illustrates how this compound inhibits BRD9 function within the ncBAF complex, leading to altered gene expression, cell cycle arrest, and apoptosis activation through multiple molecular pathways.
This compound represents a valuable chemical probe for investigating BRD9 biology in AML models. The experimental protocols outlined herein enable comprehensive assessment of its cellular and molecular effects, demonstrating consistent anti-leukemic activity through induction of apoptosis, cell cycle arrest, and modulation of key regulatory genes. The robust quantitative data generated through these standardized protocols support the use of this compound as a research tool for understanding BRD9-dependent mechanisms in AML and potentially other malignancies.
These application notes provide researchers with validated methodologies for evaluating BRD9-targeted therapies, contributing to the growing arsenal of epigenetic-based approaches for acute leukemia treatment. The combination of cellular phenotypic assays with molecular mechanistic studies offers a comprehensive framework for target validation and therapeutic development.
Bromodomain-containing protein 9 (BRD9) is a critical component of the non-canonical BAF (ncBAF) chromatin remodeling complex, which plays essential roles in regulating gene expression through chromatin modifications. BRD9 functions as an epigenetic reader that recognizes and binds to acetylated lysine residues on histone tails, thereby influencing transcriptional activation and cellular processes. Recent studies have identified BRD9 as a potential therapeutic target in various cancers, including acute myeloid leukemia (AML), synovial sarcoma, and gastrointestinal malignancies, where it often supports cancer cell survival and proliferation. The development of selective BRD9 inhibitors provides valuable chemical tools to investigate BRD9 biology and its therapeutic potential.
This compound represents the first selective cellular chemical probe developed to specifically target the BRD9 bromodomain. This inhibitor was designed through structure-based approaches to achieve exceptional selectivity, demonstrating >700-fold selectivity over the BET family of bromodomains and >200-fold selectivity over the highly homologous BRD7. This compound meets the stringent criteria for a high-quality chemical probe, including nanomolar potency against BRD9, broad selectivity across the bromodomain family, and demonstrated cellular activity [1]. This application note provides comprehensive experimental protocols and data for utilizing this compound in cancer research applications, particularly focusing on its ability to induce apoptosis in cancer cells.
Caspase-Dependent Apoptosis: Treatment of AML cells with this compound induces classical apoptotic pathways characterized by the cleavage of PARP, caspase-9, and caspase-3. This apoptotic cell death can be substantially blocked by the pan-caspase inhibitor Z-VAD-FMK, confirming the central role of caspase activation in this compound-mediated cell death [2].
PUMA-Dependent Apoptosis: In gastrointestinal stromal tumors (GISTs), BRD9 inhibition promotes PUMA (p53-upregulated modulator of apoptosis)-dependent apoptosis through the TUFT1/AKT/GSK-3β/p65 axis. PUMA induction activates mitochondrial apoptosis by antagonizing anti-apoptotic BCL-2 family members and activating pro-apoptotic effectors Bak and Bax, leading to caspase activation [3].
Transcriptional Reprogramming: BRD9 inhibition alters the expression of key regulatory genes, including upregulation of IER3, CDKN1A, and CDKN2B in AML cells. These changes contribute to cell cycle arrest and create a cellular environment conducive to apoptosis induction [2].
DNA Damage Accumulation: Depletion of BRD9 in leukemia cells triggers R-loop accumulation, leading to transcription-replication conflicts, excessive DNA damage, and activation of DNA damage response signaling. This represents a novel mechanism through which BRD9 targeting induces cellular stress and death in cancer cells [4].
Table 1: Key Signaling Pathways Modulated by BRD9 Inhibition in Various Cancers
| Cancer Type | Signaling Pathways Affected | Key Molecular Components | Functional Outcomes |
|---|---|---|---|
| Acute Myeloid Leukemia | Differentiation, Inflammation | IER3, CDKN1A, CDKN2B | Cell cycle arrest, Apoptosis, Differentiation [2] [5] |
| Gastric Cancer | Oxytocin Signaling, p53/E2F1 | CACNA2D4, CALML6, KCNJ5, GNAO1, p53, E2F1 | Reduced proliferation, Enhanced chemo-sensitivity [6] [7] |
| GIST | TUFT1/AKT/GSK-3β/p65 | PUMA, BCL-2 Family, Caspases | Apoptosis induction, Imatinib sensitization [3] |
| Synovial Sarcoma | SS18-SSX/BAF Complex | Oncogenic fusion protein | Reversal of oncogenic transcription [8] |
| Colorectal Cancer | Estrogen Signaling | EMT regulators, ERK | Inhibition of EMT, Reduced migration [9] |
| Hepatocellular Carcinoma | Wnt/β-catenin | β-catenin, TCF/LEF | Inhibition of proliferation [10] |
The following diagram illustrates the primary apoptotic signaling pathways engaged by this compound treatment in cancer cells:
Table 2: Quantitative Efficacy Data of this compound Across Various Cancer Models
| Cancer Type | Cell Line/Model | IC₅₀ / Efficacy | Key Phenotypic Outcomes | Combination Effects |
|---|---|---|---|---|
| Acute Myeloid Leukemia | MV4-11 | IC₅₀: ~1-10 nM (QA-68) | Decreased Edu incorporation, Cell death, Differentiation [5] | Potentiation of chemotherapeutic agents [5] |
| Acute Myeloid Leukemia | NB4 | Significant growth reduction at ~1 µM | Caspase activation, PARP cleavage, Apoptosis [2] | Enhanced with chemotherapeutic agents [5] |
| GIST | GIST-882, GIST-T1 | Significant proliferation reduction | PUMA-dependent apoptosis [3] | Synergistic with imatinib [3] |
| Synovial Sarcoma | HS-SY-II, Yamato-SS | Selective sensitivity | Downregulation of oncogenic programs [8] | Tumor growth inhibition in vivo [8] |
| Gastric Cancer | MGC-803 | Sensitive to BRD9 inhibitors | Reduced proliferation [6] | Enhanced sensitivity to adriamycin, cisplatin [6] |
| Multiple Myeloma | MM.1S, RPMI-8226 | Varies by cell type | Apoptosis induction [5] | Potentiation of standard therapies [5] |
The therapeutic potential of this compound extends beyond monotherapy applications. Several studies have demonstrated that BRD9 inhibition can synergize with existing chemotherapeutic agents and targeted therapies:
Chemotherapy Sensitization: In gastric cancer models, combination of BRD9 inhibitors (BI9564 or BI7273) with first-line chemotherapeutic agents like adriamycin or cisplatin allowed for reduced dosage of these cytotoxic drugs while maintaining efficacy, potentially mitigating their adverse effects [6].
Targeted Therapy Enhancement: In GIST models, BRD9 inhibition significantly enhanced the activity of imatinib, both in vitro and in vivo, through PUMA upregulation and modulation of the AKT/GSK-3β/p65 signaling axis [3].
Synthetic Lethal Approaches: In synovial sarcoma, which is characterized by SS18-SSX fusion proteins, BRD9 degradation demonstrated selective efficacy against cancer cells while sparing normal cells, representing a synthetic lethal approach to target cancer-specific vulnerabilities [8].
Protocol 1: Cell Viability Assessment Using CCK-8 Assay
Cell Seeding: Plate cells in 96-well plates at a density of 1×10⁴ cells/well in 100 µL complete medium. Allow cells to adhere overnight under standard culture conditions (37°C, 5% CO₂) [2].
Compound Treatment: Prepare serial dilutions of this compound in DMSO, then in culture medium to achieve final treatment concentrations (typically ranging from 10 nM to 100 µM). Include DMSO-only controls. Treat cells for desired duration (typically 48-96 hours) [2].
Viability Measurement: Add 10 µL of CCK-8 reagent to each well and incubate for 2-3 hours at 37°C. Measure absorbance at 450 nm using a microplate reader. Calculate cell viability relative to DMSO-treated controls [2].
Data Analysis: Determine IC₅₀ values using non-linear regression analysis of dose-response curves. Perform at least three independent experiments with technical replicates.
Protocol 2: EdU Incorporation Assay for Cell Proliferation
EdU Labeling: Add EdU to cell cultures at a final concentration of 10 µM and incubate for 2 hours under standard growth conditions [2].
Cell Fixation and Permeabilization: Collect cells and fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize cells with 0.5% Triton X-100 in PBS for 20 minutes [2].
Click Reaction: Perform Click-iT reaction according to manufacturer's instructions using Alexa Fluor-conjugated azide. Counterstain DNA with Hoechst 33342 or DAPI [2].
Flow Cytometry Analysis: Analyze samples using flow cytometry. Determine the percentage of EdU-positive cells in treated versus control conditions [2].
Protocol 3: Annexin V/Propidium Iodide Apoptosis Assay
Cell Collection: Harvest both adherent and floating cells after treatment with this compound. Wash cells twice with cold PBS [2].
Staining: Resuspend cell pellet in 100 µL of binding buffer containing Annexin V-FITC (according to manufacturer's recommended dilution). Incubate for 15 minutes at room temperature in the dark. Add propidium iodide (final concentration 1 µg/mL) and analyze immediately by flow cytometry [2].
Analysis: Distinguish viable cells (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic cells (Annexin V⁻/PI⁺). Analyze data using FlowJo software [2].
Protocol 4: Western Blot Analysis of Apoptotic Markers
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using BCA assay [2] [7].
Electrophoresis and Transfer: Separate 20-30 µg of protein by SDS-PAGE and transfer to PVDF membranes. Block membranes with 5% non-fat milk in TBST [2].
Antibody Incubation: Incubate with primary antibodies against PARP, caspase-9, caspase-3, and other apoptotic markers overnight at 4°C. Use lamin B or β-actin as loading controls. Follow with appropriate HRP-conjugated secondary antibodies [2] [7].
Detection: Develop blots using enhanced chemiluminescence substrate and image with a digital imaging system. Quantify band intensities using ImageJ software [2].
The following workflow diagram outlines the key experimental steps for evaluating this compound efficacy:
This compound represents a valuable chemical tool for investigating BRD9 biology and its role in cancer pathogenesis. The experimental protocols outlined in this application note provide researchers with robust methodologies for evaluating the anti-cancer effects of this compound across various cellular models. The consistent demonstration of apoptosis induction across multiple cancer types highlights the therapeutic potential of BRD9 inhibition, particularly in combination with existing treatment modalities.
The selectivity profile of this compound, with minimal activity against BET family bromodomains, makes it an ideal probe for delineating BRD9-specific functions in cancer biology. Researchers should consider cancer-type-specific mechanisms when designing experiments, as BRD9 appears to operate through distinct pathways in different malignancies. Future research directions should explore in vivo efficacy across additional cancer models, investigate long-term treatment effects, and develop more potent degraders such as PROTACs that may enhance therapeutic efficacy.
Bromodomain-containing protein 9 (BRD9) is a critical subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex that has emerged as a promising therapeutic target in various cancers and diseases. BRD9 functions primarily as an epigenetic reader that recognizes acetylated lysine residues on histones, thereby regulating gene expression through chromatin remodeling. The ncBAF complex distinguishes itself from other SWI/SNF complexes through its unique composition, lacking core BAF subunits while containing BRD9 and GLTSCR1/1L, which enables distinct functional roles in gene regulation. Recent studies have demonstrated that BRD9 is frequently dysregulated in multiple malignancies, including acute myeloid leukemia (AML), uterine fibroids, gallbladder cancer, and other solid tumors, where it often promotes cell proliferation and survival pathways.
This compound represents a potent and selective chemical probe that specifically targets the bromodomain of BRD9, disrupting its interaction with acetylated histones and thereby altering gene expression programs critical for cell cycle progression and survival. This inhibitor has shown remarkable efficacy in preclinical models for various cancers, inducing cell cycle arrest, promoting apoptosis, and suppressing tumor growth through targeted epigenetic modulation. The development of this compound provides researchers with a valuable tool for investigating BRD9 biology and exploring the therapeutic potential of BRD9 inhibition in diverse disease contexts. These application notes and protocols aim to provide comprehensive methodological guidance for researchers studying this compound-mediated cell cycle arrest mechanisms, supported by quantitative data and detailed experimental workflows.
The cell cycle arrest induced by this compound treatment results from the coordinated dysregulation of multiple critical cellular pathways. In uterine fibroid cells, this compound treatment promotes a G1 phase arrest characterized by significant accumulation of cells in the G1 phase (increasing from 51.5% to 59.0%) with a corresponding decrease in S phase population (from 19.9% to 15.8%) following treatment with 5 µM this compound [1] [2]. This cell cycle blockade coincides with reduced expression of proliferating cell nuclear antigen (PCNA), a key indicator of cell proliferation, demonstrating the anti-proliferative effects of BRD9 inhibition. Similar effects have been observed in acute myeloid leukemia (AML) models, where this compound treatment significantly reduced Edu incorporation, indicating impaired DNA synthesis and cell cycle progression [3] [4].
At the molecular level, this compound-mediated cell cycle arrest involves transcriptional reprogramming of cell cycle regulators. In AML cells, this compound treatment substantially increased the expression of cyclin-dependent kinase inhibitors (CDKIs), including CDKN1A (p21) and CDKN2B (p15) [3] [4]. These proteins function as critical negative regulators of the cell cycle by inhibiting cyclin-CDK complexes, particularly those required for G1 to S phase transition. The upregulation of these CDKIs establishes a molecular barrier that prevents cell cycle progression, effectively halting proliferation. Additionally, this compound has been shown to modulate the expression of IER3 (immediate early response 3), a stress-inducible regulatory protein that can influence apoptosis and cell cycle progression under various cellular conditions [3].
The epigenetic reprogramming induced by this compound treatment represents another crucial mechanism contributing to cell cycle arrest. As a component of the ncBAF complex, BRD9 plays a fundamental role in maintaining chromatin architecture and DNA accessibility. Inhibition of BRD9 function disrupts this chromatin remodeling activity, leading to altered expression of genes involved in cell cycle regulation. Transcriptomic analyses in uterine fibroid cells have revealed that this compound treatment significantly impacts cell cycle-related biological pathways and reprograms the cellular epigenome and epitranscriptome [1] [5]. This comprehensive reprogramming suggests that BRD9 inhibition exerts pleiotropic effects on multiple regulatory layers, ultimately converging on cell cycle arrest.
Table 1: Summary of Key Molecular Pathways Affected by this compound
| Affected Pathway | Molecular Changes | Functional Outcome | Experimental Model |
|---|---|---|---|
| Cell Cycle Regulation | ↑ CDKN1A, CDKN2B; ↓ PCNA | G1/S phase arrest | AML, Uterine Fibroids |
| Chromatin Remodeling | Disrupted ncBAF complex function | Altered gene expression | Multiple cancer models |
| Apoptosis Signaling | Cleavage of PARP, Caspase-3/9 | Activation of apoptosis | AML, Uterine Fibroids |
| Extracellular Matrix | ↓ Fibronectin | Reduced ECM deposition | Uterine Fibroids |
The cell cycle arrest induced by this compound frequently occurs in conjunction with the activation of apoptotic pathways, creating a coordinated anti-proliferative response. In uterine fibroid cells, this compound treatment not only caused cell cycle arrest but also induced both early and late apoptosis in a dose-dependent manner [1]. After 24 hours of treatment with 5 µM this compound, researchers observed increases in early apoptotic cells (from 0.9% to 1.7%), late apoptotic cells (from 3.7% to 7%), and necrotic cells (from 2% to 7.1%) [1]. These findings demonstrate that this compound simultaneously engages multiple cell fate pathways to suppress tumor growth.
The apoptotic response to this compound treatment appears to be primarily mediated through the caspase-dependent pathway. In AML models, this compound-induced cell death was largely blocked by the pan-caspase inhibitor Z-VAD-FMK, confirming the central role of caspase activation in this process [3] [4]. Western blot analyses further revealed that this compound treatment induces the cleavage of key apoptotic markers, including PARP, Caspase-9, and Caspase-3 [3]. The observation that Z-VAD-FMK pretreatment rescues these cleavage events provides additional evidence for the caspase-dependent nature of this compound-induced apoptosis. Interestingly, studies in AML cells also suggested a minor role for ferroptosis in this compound-mediated cell death, as Ferrostatin-1 (a ferroptosis inhibitor) provided partial protection against this compound toxicity [3].
The interconnection between cell cycle arrest and apoptosis following BRD9 inhibition likely reflects the dual role of chromatin remodeling complexes in coordinating both processes. By disrupting the normal function of the ncBAF complex, this compound appears to simultaneously activate checkpoint controls that halt cell cycle progression and initiate pro-apoptotic signaling cascades. This coordinated response enhances the therapeutic potential of BRD9 inhibition, as it engages multiple mechanisms to suppress tumor cell growth and survival.
The anti-proliferative effects of this compound have been quantitatively demonstrated across multiple cellular models using standardized viability and proliferation assays. In uterine fibroid cells (HuLM cell line), this compound treatment for 48 hours resulted in a dose-dependent inhibition of proliferation across a concentration range of 1-25 µM [1] [2]. Importantly, the inhibitory effects were more pronounced in uterine fibroid cells compared to normal myometrial cells (UTSM cell line), suggesting a potential therapeutic window for this compound application [1]. At equivalent concentrations, this compound consistently showed greater efficacy in suppressing the proliferation of transformed cells versus their normal counterparts, highlighting the potential selectivity of this approach.
In acute myeloid leukemia models, Cell Counting Kit-8 (CCK-8) assays demonstrated that this compound significantly reduced AML cell viability in a time- and dose-dependent manner [3] [4]. The efficacy of this compound was confirmed across multiple AML cell lines (NB4 and MV4-11), supporting the broad applicability of BRD9 inhibition in hematopoietic malignancies. Edu incorporation assays further confirmed the anti-proliferative effects of this compound, showing substantial reduction in DNA synthesis following treatment [3]. This approach provides a direct measurement of cell proliferation by monitoring the incorporation of the thymidine analog Edu during DNA replication, offering complementary data to viability assays.
Clonogenic assays have further demonstrated the long-term anti-proliferative effects of this compound treatment. In gallbladder cancer models, BRD9 knockdown by siRNA or inhibition with this compound significantly decreased colony formation capacity of GBC cells [6]. Similarly, in hematopoietic stem cells, BRD9 depletion resulted in significantly fewer colony-forming units across all lineages when plated in methylcellulose with cytokines [7]. These findings demonstrate that BRD9 inhibition not only impairs short-term proliferation but also reduces the long-term clonogenic potential of cancer cells, further supporting its therapeutic value.
Table 2: Quantitative Effects of this compound on Cell Viability and Cell Cycle Parameters
| Cell Type | Assay Method | This compound Concentration | Key Findings | Citation |
|---|---|---|---|---|
| Uterine Fibroid (HuLM) | Trypan blue exclusion | 1-25 µM, 48h | Dose-dependent inhibition; greater effect vs. normal myometrial cells | [1] |
| Acute Myeloid Leukemia | CCK-8 assay | Varying concentrations, 72h | Significant reduction in cell viability | [3] |
| Uterine Fibroid | Flow cytometry (cell cycle) | 5 µM, 24h | G1 phase: 51.5% to 59.0%; S phase: 19.9% to 15.8% | [1] |
| Acute Myeloid Leukemia | Edu incorporation | Not specified | Significant decrease in DNA synthesis | [3] |
The pro-apoptotic effects of this compound have been rigorously quantified through flow cytometry and western blot analyses. In uterine fibroid cells, Annexin V/propidium iodide staining revealed that this compound treatment induces both early and late apoptotic populations in a dose-dependent manner [1]. After 24 hours of treatment with 5 µM this compound, the early apoptotic population increased from 0.9% to 1.7%, while late apoptotic cells increased from 3.7% to 7% [1]. Additionally, the necrotic population increased from 2% to 7.1%, suggesting that this compound can induce different modes of cell death depending on concentration and cellular context.
In AML models, the apoptotic mechanism of this compound was further elucidated through inhibitor studies and western blot analyses. The pan-caspase inhibitor Z-VAD-FMK largely blocked this compound-induced cell death, while the ferroptosis inhibitor Ferrostatin-1 provided partial protection [3]. These findings demonstrate that this compound activates primarily caspase-dependent apoptosis with a minor contribution from ferroptotic pathways. Western blot analyses confirmed the cleavage of key apoptotic markers, including PARP, Caspase-9, and Caspase-3, following this compound treatment [3]. The intensity of these cleavage events correlated with this compound concentration and exposure time, supporting the dose-dependent nature of this response.
The morphological changes associated with this compound treatment have also been documented in certain cellular models. In uterine fibroid cells, this compound treatment induced elongated morphological changes and increased spacing between cells [1]. These morphological alterations may reflect broader changes in cytoskeletal organization and cell adhesion that accompany cell cycle arrest and the initiation of apoptotic processes. Together with the quantitative apoptosis data, these observations provide a comprehensive picture of the cell death responses engaged by BRD9 inhibition.
Cell Counting Kit-8 (CCK-8) Protocol for this compound Treatment Purpose: To quantitatively assess the effects of this compound on cell viability and proliferation.
Materials:
Procedure:
Note: For inhibitor rescue experiments, pre-treat cells with 20 µM Z-VAD-FMK (pan-caspase inhibitor) or 1 µM Ferrostatin-1 (ferroptosis inhibitor) for 2 hours before this compound addition [3].
Trypan Blue Exclusion Assay for this compound Purpose: To directly quantify viable cell count following this compound treatment.
Materials:
Procedure:
Purpose: To determine the distribution of cells across different cell cycle phases following this compound treatment.
Materials:
Procedure:
Note: For synchronization studies, cells may be synchronized at specific cell cycle stages before this compound treatment to enhance detection of phase-specific arrests.
Purpose: To quantify early and late apoptotic populations following this compound treatment.
Materials:
Procedure:
Purpose: To detect changes in cell cycle and apoptosis-related proteins following this compound treatment.
Materials:
Procedure:
Diagram 1: this compound Mechanism of Action Signaling Pathway This diagram illustrates the molecular mechanism by which this compound inhibition of BRD9 leads to cell cycle arrest and apoptosis through epigenetic regulation of key cell cycle inhibitors and apoptosis executers.
Diagram 2: Experimental Workflow for this compound Cell Cycle Analysis This workflow outlines the comprehensive experimental approach for evaluating this compound-induced cell cycle arrest, incorporating multiple complementary assays to fully characterize the cellular response.
The experimental protocols and data presented in these application notes establish a solid foundation for investigating BRD9 inhibition across diverse research contexts. The consistent demonstration of G1 cell cycle arrest across multiple cancer models suggests that this compound may have broad applicability in oncology research, particularly for malignancies driven by aberrant chromatin remodeling. The more pronounced effects observed in uterine fibroid cells compared to normal myometrial cells [1] indicate a potential therapeutic window that merits further investigation in preclinical models. Additionally, the efficacy of this compound in both solid tumors and hematopoietic malignancies [1] [3] suggests that BRD9 inhibition may represent a versatile therapeutic strategy across cancer types.
The combination potential of this compound with other therapeutic modalities represents a particularly promising research direction. Recent studies have demonstrated that BRD9 inhibition can overcome resistance to oncolytic virotherapy in glioblastoma models [8]. Specifically, BRD9 was identified as a key regulator of tumor resistance to oncolytic herpes simplex virus type 1 (oHSV1), with BRD9 inhibition significantly enhancing viral replication and antitumor efficacy [8]. This combination approach leveraged the ability of BRD9 inhibition to suppress antiviral gene expression, thereby creating a more permissive environment for viral replication and oncolysis. Similarly, the role of BRD9 in regulating interferon signaling [9] suggests potential combinations with immunotherapeutic approaches that warrant systematic investigation.
Future research directions should include more comprehensive mechanistic studies to elucidate the precise molecular events linking BRD9 inhibition to cell cycle arrest. While current evidence clearly demonstrates the involvement of CDKN1A and CDKN2B upregulation [3], the exact transcriptional regulatory mechanisms remain to be fully characterized. Additionally, the development of more selective BRD9 inhibitors or degraders (PROTACs) may enhance the specificity and efficacy of BRD9-targeted approaches. The translational potential of these findings should be explored through well-designed animal studies that evaluate both efficacy and toxicity profiles of this compound in relevant in vivo models. Finally, the potential application of BRD9 inhibition in non-oncologic conditions characterized by aberrant proliferation, such as fibrotic disorders or benign tumors, represents an exciting frontier for future investigation [1].
The table below summarizes quantitative data on I-BRD9-induced apoptosis from recent pre-clinical studies.
| Cancer Model / Cell Type | This compound Concentration & Duration | Apoptosis Assay Method | Key Apoptotic Findings | Related Pathway & Molecular Markers | Citation |
|---|
| Acute Myeloid Leukemia (AML) (NB4, MV4-11 cells) | 72 hours | Annexin V/PI staining by flow cytometry; Western Blot | Significant increase in cell death; largely blocked by pan-caspase inhibitor Z-VAD-FMK. Induced cleavage of PARP, Caspase-9, and Caspase-3. | Apoptosis pathway activation; increased expression of IER3, CDKN1A, CDKN2B. | [1] [2] | | Thyroid Cancer (BCPAP, TPC-1 cells) | 5 µM (IC50 concentration) | Annexin V/PI staining by flow cytometry | Inhibited proliferation and promoted apoptosis rate. | MAPK/ERK pathway activation; decreased p-ERK, c-Fos, c-Myc. | [3] | | Uterine Fibroid (UF) (HuLM cells) | 5 µM for 24 hours | Annexin V/PI staining by flow cytometry | Increased population of cells in early apoptosis (0.9% to 1.7%). | Increased G1 phase cell cycle arrest; decreased PCNA. | [4] | | Gallbladder Cancer (GBC) (NOZ, GBC-SD cells) | Varying concentrations for 24h, 48h (CCK-8 assay for IC50) | Cell viability (CCK-8); Colony formation | Inhibited cell proliferation without significant toxic effects; induced cell death. | PI3K/AKT pathway inhibition via CST1 downregulation. | [5] |
This protocol is adapted from methodologies commonly used in the cited studies and standardized commercial kits for detecting apoptosis using Annexin V and Propidium Iodide (PI) [1] [6].
1. Principle
2. Reagents and Equipment
3. Experimental Procedure
4. Data Analysis
The following diagrams, generated using Graphviz DOT language, illustrate the experimental workflow and key molecular mechanisms of this compound-induced apoptosis based on current research.
Bromodomain-containing protein 9 (BRD9) is a critical subunit of the non-canonical SWI/SNF chromatin remodeling complex (ncBAF) that has emerged as a promising therapeutic target in acute myeloid leukemia (AML) and other malignancies. BRD9 functions as an epigenetic reader domain that specifically recognizes and binds to acetylated lysine residues on histone proteins, thereby regulating gene transcription and contributing to chromatin remodeling processes [1]. In AML, BRD9 is frequently overexpressed and preferentially binds to enhancer regions, where it plays an essential role in maintaining leukemia cell survival and proliferation [1]. Genetic depletion of BRD9 in AML models results in significant proliferation defects accompanied by induction of apoptosis, highlighting its importance in leukemogenesis [1].
This compound is a potent, selective cellular chemical probe that specifically inhibits BRD9 function by interfering with its ability to bind acetylated lysine residues. This inhibition disrupts the normal epigenetic regulation mediated by BRD9, leading to anti-leukemic effects in AML cells. The compound has demonstrated remarkable efficacy in reducing cellular viability through induction of apoptotic pathways, as evidenced by characteristic morphological and biochemical changes, including caspase activation and cleavage of specific apoptotic substrates [1]. The selectivity of this compound for BRD9 over other bromodomain-containing proteins makes it an excellent tool for investigating BRD9-specific biology and potential therapeutic applications.
Table 1: Key Reagents and Resources for this compound Apoptosis Studies
| Reagent/Resource | Source | Catalog Number | Application |
|---|---|---|---|
| This compound | MCE | #HY-18975 | BRD9 inhibition |
| Z-VAD-FMK | MCE | #HY-16658B | Caspase inhibition |
| Ferrostatin-1 | MCE | #HY-100579 | Ferroptosis inhibition |
| PARP Antibody | Cell Signaling Technology | #9542 | Western blot |
| Caspase-3 Antibody | Cell Signaling Technology | #14220 | Western blot |
| Caspase-9 Antibody | Cell Signaling Technology | #52873 | Western blot |
| Annexin V/PI Kit | Vazyme | #A211-01 | Apoptosis detection |
| CCK-8 Kit | Bioss | #BA00208 | Cell viability |
Treatment of AML cell lines (NB4 and MV4-11) with this compound resulted in significant growth inhibition in a dose- and time-dependent manner. The CCK-8 viability assays demonstrated that this compound effectively reduces cell viability across multiple AML cell lines, with effects becoming apparent within 24 hours and maximized by 72 hours of treatment [1]. The EdU incorporation assays confirmed that this compound treatment substantially decreases DNA synthesis, indicating impaired cell proliferation. This anti-proliferative effect was accompanied by morphological changes characteristic of apoptotic cells, including cell shrinkage, membrane blebbing, and nuclear condensation [1].
Flow cytometry analysis using Annexin V/PI staining revealed that this compound induces substantial apoptosis in AML cells. The percentage of Annexin V-positive cells increases significantly following this compound treatment, with both early apoptotic (Annexin V+/PI-) and late apoptotic/necrotic (Annexin V+/PI+) populations expanding in a dose-dependent manner [1]. The pan-caspase inhibitor Z-VAD-FMK largely abrogated this compound-induced cell death, confirming the crucial role of caspase activation in the primary cell death mechanism. Interestingly, Ferrostatin-1 (a ferroptosis inhibitor) also provided partial protection, suggesting potential involvement of alternative cell death pathways in a subset of cells [1].
Western blot analysis provides crucial evidence for the activation of apoptotic pathways following this compound treatment. Key findings include:
Table 2: Key Apoptotic Markers in this compound-Treated AML Cells
| Apoptotic Marker | Full-Length Form | Cleaved Form(s) | Functional Significance |
|---|---|---|---|
| PARP | 116 kDa | 89 kDa & 24 kDa | Hallmark of apoptosis; separates DNA-binding and catalytic domains |
| Caspase-9 | ~46 kDa | ~35/37 kDa | Initiator caspase of mitochondrial pathway |
| Caspase-3 | ~32 kDa | ~17/19 kDa | Executioner caspase; primary PARP-cleaving enzyme |
| Additional markers | - | - | - |
The 24 kDa DNA-binding fragment of PARP generated through caspase cleavage remains bound to DNA breaks and acts as a trans-dominant inhibitor of DNA repair, potentially contributing to the propagation of cell death signals [3]. The 89 kDa fragment containing the automodification and catalytic domains is liberated from the nucleus into the cytosol, further compromising cellular recovery mechanisms [3].
qRT-PCR analysis revealed that this compound treatment significantly alters expression of genes involved in cell cycle regulation and stress response. Notably, this compound upregulates:
These gene expression changes provide mechanistic insights into how BRD9 inhibition impairs cell cycle progression and promotes apoptotic cell death in AML cells.
The following diagram illustrates the apoptotic signaling pathway induced by this compound in AML cells, highlighting key molecular events including caspase activation and PARP cleavage:
The comprehensive analysis of this compound-induced apoptosis through PARP caspase cleavage provides valuable insights for both basic research and drug development. The consistent observation that this compound treatment induces caspase-dependent apoptosis across multiple AML cell lines, coupled with characteristic PARP cleavage fragments, establishes a reliable framework for evaluating BRD9 inhibition as a therapeutic strategy.
From a translational perspective, the ability to monitor PARP cleavage serves as a robust pharmacodynamic biomarker for assessing target engagement and biological activity of BRD9 inhibitors in preclinical models. The partial protection afforded by Ferrostatin-1 suggests that combination therapies targeting multiple cell death pathways might enhance therapeutic efficacy, particularly in resistant AML subtypes.
For researchers implementing these protocols, attention to optimized experimental conditions including treatment duration, appropriate controls, and validated detection methods is crucial for generating reproducible data. The methodologies outlined herein provide a solid foundation for investigating BRD9-targeted therapies and their mechanisms of action in hematological malignancies and potentially solid tumors as well.
Bromodomain-containing protein 9 (BRD9) is an epigenetic reader protein that recognizes acetylated lysine residues on histones and functions as a critical subunit of the non-canonical SWI/SNF chromatin remodeling complex (also known as the ncBAF complex). This protein has emerged as a key regulator of extracellular matrix (ECM) deposition in various pathological conditions, including fibrotic disorders and tumor microenvironment development. BRD9 facilitates the transcription of genes involved in ECM production, inflammation, and cell proliferation by binding to acetylated histone marks and recruiting additional chromatin-modifying enzymes to specific genomic loci. Recent research has demonstrated that targeted inhibition of BRD9 with specific chemical probes like I-BRD9 effectively reduces pathological ECM accumulation, presenting a promising therapeutic strategy for conditions characterized by excessive fibrosis and tissue scarring.
The development of This compound(chemical name: 2-((4S)-4-Methyl-2-(2-(tetrahydro-2H-pyran-4-yl)propan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)benzo[d]thiazole) represents a significant advancement in epigenetic therapeutics. This selective cellular chemical probe was specifically designed to achieve >700-fold selectivity for BRD9 over the BET family of bromodomains and >200-fold selectivity over the highly homologous BRD7 protein, addressing the need for precise targeting within the bromodomain family [1]. As an acetyl-lysine competitive inhibitor, this compound binds to the bromodomain of BRD9, preventing its interaction with acetylated histones and thereby modulating the expression of genes involved in ECM synthesis and degradation pathways. The high specificity and cellular activity of this compound make it an invaluable tool for investigating BRD9 biology and a promising candidate for therapeutic development against fibrotic diseases.
The mechanism by which BRD9 inhibition reduces ECM deposition involves multifaceted effects on key signaling pathways and gene expression networks. In the context of uterine fibroids, BRD9 expression is significantly upregulated compared to matched myometrial tissues, with approximately 81% of fibroid samples showing elevated BRD9 protein levels [2]. This overexpression contributes to pathological ECM accumulation through several interconnected mechanisms. BRD9 functions within the ncBAF chromatin remodeling complex to regulate transcription of genes critical for cell proliferation, ECM synthesis, and survival pathways. Inhibition of BRD9 with this compound disrupts this complex's ability to activate profibrotic gene expression programs, leading to reduced production of ECM components such as fibronectin and type I collagen [2] [3].
At the molecular level, this compound binds specifically to the BRD9 bromodomain with high affinity, preventing recognition of acetylated lysine residues on histone tails. This interaction disrupts the recruitment of transcriptional coactivators and chromatin remodelers to genes involved in ECM synthesis. Research demonstrates that BRD9 inhibition modulates the NOX1/ROS/NF-κB signaling axis, reducing reactive oxygen species production and inhibiting NF-κB-mediated transcription of inflammatory and profibrotic genes [4]. Additionally, in uterine fibroid cells, this compound treatment leads to cell cycle arrest in the G1 phase, increased apoptosis, and significant downregulation of ECM-related genes, collectively contributing to reduced fibrotic tissue formation [2] [3].
The following diagram illustrates the key molecular pathways through which this compound reduces extracellular matrix deposition:
Table 1: Efficacy of this compound in Reducing ECM Deposition Across Disease Models
| Disease Model | Cell Type/Model | This compound Concentration | Treatment Duration | Key Effects on ECM | Reference |
|---|---|---|---|---|---|
| Uterine Fibroids | Human uterine fibroid cells (HuLM) | 1-25 µM | 48-72 hours | Dose-dependent decrease in fibronectin; Reduced cell proliferation; G1 cell cycle arrest | [2] [3] |
| Intervertebral Disc Degeneration | Rat nucleus pulposus cells | Not specified | Not specified | Attenuated matrix degradation; Reduced pyroptosis; Decreased ROS production | [4] |
| Glioblastoma | Mouse and human glioma cells | Not specified | 24 hours | Enhanced oncolytic virotherapy; Increased immunogenic cell death | [5] |
Table 2: Impact of this compound on Cellular Processes in Uterine Fibroid Cells
| Cellular Process | Effect of this compound | Magnitude of Change | Measurement Method |
|---|---|---|---|
| Cell Proliferation | Decreased | 40-60% reduction at 5-25 µM | Trypan blue exclusion assay; PCNA expression |
| Apoptosis | Increased | Early apoptosis: 0.9% to 1.7% at 5 µM | Annexin V/PI staining by flow cytometry |
| Cell Cycle Distribution | G1 phase accumulation | G1: 51.5% to 59.0% at 5 µM | Flow cytometry with PI staining |
| ECM Protein Expression | Fibronectin decreased | Dose-dependent reduction | Western blot analysis |
The anti-fibrotic efficacy of this compound has been demonstrated across multiple disease models, with particularly robust evidence in uterine fibroids. In human uterine fibroid cells (HuLM), treatment with this compound resulted in a dose-dependent reduction in both cell proliferation and extracellular matrix protein production [2]. Notably, at concentrations ranging from 1-25 µM, this compound significantly decreased fibronectin levels, a key ECM component implicated in fibroid pathogenesis. The anti-proliferative effects were more pronounced in fibroid cells compared to normal myometrial cells, suggesting a potential therapeutic window for targeting pathological tissue while sparing normal tissue [2]. Beyond its direct effects on ECM production, this compound treatment induced G1 cell cycle arrest and promoted apoptosis in uterine fibroid cells, further limiting the expansion of fibrotic tissue.
In addition to uterine fibroids, BRD9 inhibition has shown promise in other ECM-driven pathologies. In models of intervertebral disc degeneration, BRD9 inhibition attenuated matrix degradation and pyroptosis in nucleus pulposus cells by modulating the NOX1/ROS/NF-κB axis [4]. This pathway represents another mechanism through which BRD9 targeting can preserve tissue integrity by reducing inflammatory and oxidative stress responses that drive ECM breakdown. Furthermore, in glioblastoma models, BRD9 knockout enhanced the efficacy of oncolytic virotherapy by promoting immunogenic cell death and altering the tumor microenvironment [5]. These diverse applications highlight the pleiotropic effects of BRD9 inhibition across different pathological contexts involving aberrant ECM remodeling.
Cell Culture Conditions: Human uterine fibroid cells (HuLM) or other relevant cell types should be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin. Cells should be cultured at 37°C in a humidified atmosphere with 5% CO₂. For experimental procedures, plate cells at appropriate densities based on the specific assay requirements: 5,000-10,000 cells/cm² for proliferation assays, 20,000-30,000 cells/cm² for protein analysis, and 15,000-25,000 cells/cm² for RNA analysis [2] [3].
This compound Preparation and Treatment:
Protein Extraction and Western Blot Analysis: Following treatment, harvest cells using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay and separate 20-30 μg of total protein by SDS-PAGE on 4-12% gradient gels. Transfer to PVDF membranes and probe with the following primary antibodies: anti-fibronectin (1:1,000), anti-collagen type I (1:800), and anti-β-actin (1:5,000) as a loading control. After incubation with appropriate HRP-conjugated secondary antibodies, visualize bands using enhanced chemiluminescence substrate and quantify densitometrically using image analysis software [2].
RNA Extraction and Gene Expression Analysis: Extract total RNA using TRIzol reagent or commercial kits according to manufacturer's instructions. Treat samples with DNase I to remove genomic DNA contamination and synthesize cDNA using reverse transcriptase. Perform quantitative real-time PCR (qRT-PCR) using SYBR Green or TaqMan chemistry with primers specific for ECM-related genes including FN1 (fibronectin), COL1A1 (collagen type I alpha 1), COL1A2 (collagen type I alpha 2), and ECM1 (extracellular matrix protein 1). Normalize expression to housekeeping genes such as GAPDH or β-actin using the 2^(-ΔΔCt) method [2] [6].
Immunofluorescence Staining: Plate cells on glass coverslips and treat with this compound as described. After treatment, fix cells with 4% paraformaldehyde for 15 minutes, permeabilize with 0.1% Triton X-100 for 10 minutes, and block with 5% normal goat serum for 1 hour. Incubate with primary antibodies against fibronectin or collagen type I overnight at 4°C, followed by appropriate fluorophore-conjugated secondary antibodies for 1 hour at room temperature. Mount slides with antifade mounting medium containing DAPI and visualize using confocal microscopy [2].
The following diagram outlines the key steps for evaluating this compound effects on extracellular matrix deposition:
Western Blot Densitometry:
Analyze Western blot results using image analysis software such as ImageJ or Image Lab. Normalize the band intensity of target ECM proteins (fibronectin, collagen) to the corresponding loading control (β-actin, GAPDH). Calculate the percentage reduction in ECM protein expression relative to vehicle-treated controls using the formula:
% Reduction = [(Control - Treated)/Control] × 100
Report data from at least three independent experiments performed in duplicate or triplicate. Statistical significance should be determined using Student's t-test (for two groups) or ANOVA with post-hoc testing (for multiple concentrations), with p < 0.05 considered significant [2].
Gene Expression Analysis: For qRT-PCR data, calculate the fold-change in gene expression using the 2^(-ΔΔCt) method. First, normalize the Ct values of target genes to housekeeping genes (ΔCt = Ct_target - Ct_housekeeping). Then, calculate the difference between treated and control samples (ΔΔCt = ΔCt_treated - ΔCt_control). Finally, compute the fold-change as 2^(-ΔΔCt). Express ECM gene downregulation as fold-reduction relative to control. Combine data from multiple experiments and present as mean ± standard error of the mean (SEM). Consider a fold-change of ≥1.5 with p < 0.05 as biologically significant [2] [3].
Dose-Response Analysis: For concentration-dependent effects, fit data to a sigmoidal dose-response curve using software such as GraphPad Prism. Calculate the half-maximal inhibitory concentration (IC₅₀) for ECM reduction using non-linear regression analysis. Based on existing literature, the effective concentration range for this compound in uterine fibroid cells is 1-25 µM, with significant ECM reduction observed at concentrations as low as 5 µM [2]. Document both the potency (IC₅₀) and efficacy (maximal response) of this compound for each ECM component measured.
To confirm that observed effects are specifically mediated through BRD9 inhibition, include appropriate validation experiments:
Table 3: Optimization Parameters for this compound Experiments
| Parameter | Recommended Conditions | Optimization Tips | Potential Issues |
|---|---|---|---|
| Cell Density | 70-80% confluence at treatment | Adjust seeding density based on doubling time | Overconfluence may reduce drug efficacy; too sparse may enhance non-specific effects |
| Treatment Duration | 48-72 hours | Test time points from 6h to 5 days for kinetics | Longer exposures may increase cytotoxic effects beyond ECM-specific actions |
| DMSO Concentration | ≤0.25% (v/v) | Use minimal DMSO from stock solutions | High DMSO can cause cellular stress and alter gene expression |
| Serum Concentration | 10% FBS for maintenance, 2-5% for treatment | Reduce serum during treatment to minimize growth factors | Very low serum may stress cells and confound results |
| Assay Controls | Vehicle control, positive control for ECM reduction | Include TGF-β stimulated cells as positive control for fibrotic response | Inadequate controls complicate data interpretation |
Troubleshooting Common Issues:
To fully characterize the anti-fibrotic effects of this compound, implement these additional assessment methods:
This compound represents a promising epigenetic approach for reducing pathological extracellular matrix deposition in fibrotic conditions and tumor microenvironments. These application notes and protocols provide researchers with standardized methods for evaluating the efficacy and mechanism of BRD9 inhibition in relevant experimental models. The consistent demonstration of this compound's ability to reduce key ECM components across multiple cell systems, particularly in uterine fibroids, highlights its potential as a therapeutic candidate for fibrotic diseases. By following these detailed protocols and considering the technical optimization guidelines, researchers can reliably assess the anti-fibrotic activity of this compound and contribute to the growing understanding of bromodomain biology in extracellular matrix regulation.
Bromodomain-containing protein 9 (BRD9) is a critical subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, which plays fundamental roles in epigenetic regulation through its recognition of acetylated lysine residues on histones. This recognition enables the complex to modulate chromatin structure and accessibility, thereby influencing gene expression patterns essential for cellular processes. BRD9 has emerged as a promising therapeutic target in oncology due to its frequent dysregulation across diverse cancer types and its role in maintaining oncogenic transcriptional programs. Research demonstrates that BRD9 is overexpressed in multiple malignancies including acute myeloid leukemia (AML), gallbladder cancer (GBC), glioblastoma multiforme (GBM), and gastrointestinal stromal tumors (GISTs), where its activity supports tumor proliferation, survival, and therapeutic resistance.
This compound represents a first-in-class selective chemical probe that potently and specifically targets the bromodomain of BRD9. This small molecule inhibitor exhibits nanomolar potency (KD = 1.9 nM) against BRD9 with remarkable selectivity, demonstrating >700-fold selectivity over the BET family of bromodomains and >200-fold selectivity over the highly homologous BRD7 [1]. This exceptional selectivity profile minimizes off-target effects and makes this compound an invaluable tool for investigating BRD9-specific biology and therapeutic applications. The compound functions by competitively binding to the acetyl-lysine recognition pocket of BRD9, thereby disrupting its interaction with chromatin and subsequent recruitment of the ncBAF complex to target genes. This mechanism ultimately leads to downregulation of oncogenic transcriptional programs and impairs multiple hallmarks of cancer.
Table 1: In Vitro Efficacy of this compound Across Human Cancer Cell Lines
| Cancer Type | Cell Line | Reported IC₅₀ | Key Mechanisms | Primary Readouts | Citation |
|---|---|---|---|---|---|
| Acute Myeloid Leukemia | MV4-11 | <5 µM | Apoptosis induction, Cell cycle arrest | CCK-8 viability, EdU incorporation, Annexin V/PI staining | [2] |
| Acute Myeloid Leukemia | NB4 | <5 µM | Apoptosis, Ferroptosis | CCK-8 viability, Western blot (PARP cleavage) | [2] |
| Gallbladder Cancer | NOZ | ~5 µM | CST1 downregulation, PI3K/AKT inhibition | CCK-8 viability, Colony formation | [3] |
| Gallbladder Cancer | GBC-SD | ~5 µM | CST1 downregulation, PI3K/AKT inhibition | CCK-8 viability, Colony formation | [3] |
| Gastrointestinal Stromal Tumors | GIST-T1 | Not specified | PUMA-dependent apoptosis | MTT viability, Colony formation | [4] |
| Gastrointestinal Stromal Tumors | GIST-882 | Not specified | PUMA-dependent apoptosis | MTT viability, Colony formation | [4] |
| Uterine Fibroids | Immortalized UF cells | Not specified | Cell cycle arrest, ECM reduction, Apoptosis | RNA-seq, Western blot, Immunofluorescence | [5] |
Table 2: In Vivo Efficacy of this compound in Preclinical Tumor Models
| Cancer Model | Dosing Regimen | Efficacy Outcomes | Mechanistic Insights | Citation |
|---|---|---|---|---|
| AML xenograft (MV4-11) | 20 mg/kg, oral, daily | Significant tumor growth inhibition | BRD9 bromodomain engagement, Target gene modulation | [6] |
| Gallbladder Cancer xenograft | 5 mg/kg, intraperitoneal, every 2 days | Suppressed tumor growth, Reduced Ki-67 | CST1/PI3K/AKT pathway suppression | [3] |
| GIST xenograft (with imatinib) | 10 mg/kg, oral, daily | Enhanced imatinib efficacy, Synergistic tumor reduction | PUMA induction, AKT/GSK-3β/p65 axis | [4] |
| GBM models (with oHSV1) | Not specified | Enhanced oncolytic virus potency, Antitumor immunity | Antiviral gene suppression, ICD enhancement | [7] [8] |
The antitumor mechanisms of this compound extend beyond simple BRD9 inhibition to involve multifaceted cellular responses that vary across cancer types. In AML, this compound treatment induces caspase-dependent apoptosis evidenced by cleavage of PARP, caspase-9, and caspase-3, alongside cell cycle arrest through upregulation of CDKN1A (p21) and CDKN2B (p15) [2]. Additionally, the observed cell death was partially rescued by ferrostatin-1, suggesting a role for ferroptosis in the compound's mechanism. In GBC models, this compound exerts its effects through epigenetic regulation of cystatin 1 (CST1), subsequently inhibiting the PI3K/AKT signaling pathway, which represents a crucial survival mechanism in this malignancy [3].
Notably, this compound demonstrates significant potential in combination therapy regimens. In GIST models, this compound synergizes with imatinib by promoting PUMA-dependent apoptosis through the TUFT1/AKT/GSK-3β/p65 axis, providing a promising approach to overcome limitations of single-agent tyrosine kinase inhibitor therapy [4]. Similarly, in glioblastoma, BRD9 inhibition potently overcomes resistance to oncolytic herpes simplex virus type 1 (oHSV1) therapy by modulating antiviral gene expression and enhancing immunogenic cell death (ICD), resulting in improved antitumor immunity and viral replication [7] [8]. These combination strategies leverage the ability of this compound to disrupt transcriptional programs that confer therapeutic resistance, thereby sensitizing tumors to complementary treatment modalities.
The following standardized protocol for in vivo administration of this compound has been optimized based on reported studies across multiple tumor models:
Formulation Preparation: Prepare this compound fresh before each administration by dissolving in vehicle solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline [3]. Vortex the mixture thoroughly until the compound is completely dissolved, resulting in a clear solution. For oral administration in AML xenograft models, alternative formulations have been used successfully at doses of 20 mg/kg [6].
Dosing Regimens:
Tumor Monitoring: Measure tumor dimensions using digital calipers every 2-3 days throughout the study period. Calculate tumor volume using the formula: V = (L × W²)/2, where L is the longest diameter and W is the perpendicular shorter diameter. Monitor body weight simultaneously as an indicator of overall animal health and potential compound toxicity.
Endpoint Criteria: Establish humane endpoints including maximal tumor burden (≥1.5 cm in any dimension), significant weight loss (>20% of baseline), ulceration, or signs of distress. At termination, collect tumors for subsequent analysis including weight measurement, immunohistochemistry, and molecular profiling.
The following protocol outlines the combination of this compound with oncolytic viruses for enhanced antitumor efficacy, particularly in glioblastoma models:
Pretreatment Schedule: Administer this compound (dose optimized for specific model) 24 hours prior to oHSV1 administration to effectively downregulate antiviral response genes and enhance viral susceptibility [7] [8].
Viral Administration: For orthotopic glioblastoma models, administer oHSV1 (1×10⁶ PFU in 2 μL PBS) via intracranial injection using stereotactic coordinates specific to the tumor location.
Immunological Assessment:
Viral Replication Quantification:
Figure 1: In Vivo Experimental Workflow for this compound Tumor Growth Inhibition Studies
Comprehensive endpoint analysis is crucial for evaluating the efficacy and mechanism of action of this compound in tumor models:
Tumor Processing: Following euthanasia, immediately divide excised tumors into multiple aliquots: (1) flash-freeze in liquid nitrogen for RNA and protein extraction, (2) preserve in RNAlater for transcriptomic analysis, (3) embed in OCT compound for frozen sectioning, and (4) fix in 10% neutral buffered formalin for paraffin embedding and immunohistochemistry.
Immunohistochemical Analysis:
Molecular Analysis:
Figure 2: Molecular Mechanisms of this compound Antitumor Activity
Across preclinical studies, this compound has demonstrated favorable toxicity profiles with no significant adverse effects reported in animal models at therapeutic doses. In GBC xenograft models, no apparent toxic effects were observed following administration of 5 mg/kg every two days over an extended period [3]. Similarly, in AML xenograft models, the compound was well-tolerated at higher doses of 20 mg/kg administered orally [6]. The exceptional selectivity of this compound for BRD9 over other bromodomain-containing proteins (particularly the BET family) significantly contributes to its favorable safety profile by minimizing off-target effects [1].
Despite these promising findings, researchers should consider several important limitations when designing studies with this compound:
Cell-Type Specific Responses: The molecular consequences of BRD9 inhibition exhibit significant cell-type specificity, with distinct transcriptional responses observed across different cancer models [2] [3] [5]. This variability necessitates careful preliminary investigation of pathway engagement in new model systems.
Mechanistic Complexity: The antitumor effects of this compound frequently involve multiple cell death mechanisms, including apoptosis, ferroptosis, and immunogenic cell death, depending on cellular context and combination treatments [2] [7] [4]. Researchers should employ comprehensive assessment methods to capture this complexity.
Limited Clinical Data: As with many chemical probes, this compound remains primarily in preclinical development, and its pharmacokinetic and safety profiles in humans have not been established. Appropriate safety precautions should be employed when handling the compound in laboratory settings.
This compound represents a valuable chemical probe for investigating BRD9 biology and evaluating the therapeutic potential of BRD9 inhibition in oncology. Its well-characterized selectivity, efficacy across diverse cancer models, and compatibility with combination regimens make it an indispensable tool for epigenetic cancer research. The protocols outlined herein provide robust methodological frameworks for evaluating this compound in preclinical models, with particular utility for researchers exploring therapeutic targeting of chromatin remodeling complexes or seeking to overcome resistance to established therapies. Future research directions should focus on identifying predictive biomarkers for this compound response, optimizing combination strategies with conventional and immunotherapeutic agents, and developing next-generation BRD9 inhibitors with improved pharmacological properties for potential clinical translation.
I-BRD9 is a potent and selective cellular chemical probe that targets bromodomain-containing protein 9 (BRD9), a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex. In Kasumi-1 cells - an established acute myeloid leukemia (AML) model - this compound demonstrates significant regulation of genes involved in oncology and immune response pathways. These application notes provide detailed experimental protocols and mechanistic insights for researchers investigating BRD9 function in hematological malignancies and developing targeted epigenetic therapies. The data presented herein establish this compound as a valuable tool compound for probing BRD9-dependent transcriptional regulation in relevant cellular models [1] [2].
BRD9 is a critical component of the ncBAF chromatin remodeling complex, which distinguished itself from canonical BAF complexes by containing BRD9 instead of BRD7. This complex plays essential roles in chromatin architecture regulation and DNA accessibility, thereby controlling gene expression programs vital for cellular processes. The BRD9 protein contains a single bromodomain that specifically recognizes acetylated lysine residues on histones, functioning as an "epigenetic reader" that recruits the ncBAF complex to target genes [3]. Emerging research has implicated BRD9 in various cancers, with evidence supporting its role as a therapeutic target in hematological malignancies and solid tumors [4] [2].
This compound represents the first potent and selective cellular chemical probe for BRD9, demonstrating high selectivity for BRD9 over the closely related BRD7 and members of the bromodomain and extra-terminal (BET) family. This selectivity profile makes this compound particularly valuable for dissecting specific BRD9 functions without confounding off-target effects. The compound exhibits a favorable pharmacological profile for cellular applications, including appropriate solubility and potency ranges suitable for in vitro experimentation [1] [3].
Table 1: Molecular and Biochemical Properties of this compound
| Property | Specification | Experimental Details |
|---|---|---|
| Molecular Weight | 497.55 g/mol | C₂₂H₂₂F₃N₃O₃S₂ |
| CAS Number | 1714146-59-4 | - |
| BRD9 Binding Affinity (TR-FRET) | pIC₅₀ = 7.3 μM (IC₅₀ ~0.05 μM) | Biochemical assay |
| BRD9 Cellular Engagement (NanoBRET) | pIC₅₀ = 6.8 μM (IC₅₀ ~0.16 μM) | Cellular assay |
| BRD4 BD1 Selectivity | pIC₅₀ = 5.3 μM (IC₅₀ ~5.0 μM) | Demonstrates >60-fold selectivity |
| Aqueous Solubility (CLND) | 359 μM | Suitable for cellular applications |
| Selectivity vs BRD3 | >625-fold | In HUT-78 cell lysate |
This compound features a thienopyridone head group that binds to the acetyl-lysine recognition pocket of BRD9, forming a critical hydrogen bond with conserved Asn100. The compound's propyl substitution accesses an adjacent induced hydrophobic pocket, while the tetrahydro-2H-thiopyran ring establishes additional protein interactions not observed with earlier chemotypes. This unique binding mode underlies this compound's exceptional selectivity profile against other bromodomain family members [1] [2].
Table 2: this compound Mediated Gene Regulation in Kasumi-1 Cells
| Gene Symbol | Regulation Direction | Magnitude of Change | Biological Function | Potential Relevance |
|---|---|---|---|---|
| CLEC1 | Down | Strong | Immune receptor | Pattern recognition |
| DUSP6 | Down | Strong | Phosphatase | MAPK pathway regulation |
| FES | Down | Strong | Kinase | Hematopoietic signaling |
| SAMSN1 | Down | Strong | Adaptor protein | Immune cell signaling |
The gene expression changes summarized in Table 2 were observed following treatment of Kasumi-1 cells with 10 μM this compound for 6 hours. These four genes were strongly downregulated and were not similarly affected by I-BET151, a BET family inhibitor, indicating the specific role of BRD9 in regulating these targets. The identified genes participate in oncology and immune response pathways, suggesting BRD9's involvement in these critical cellular processes in the AML context [1].
Materials:
Procedure:
Reagent Preparation:
Treatment Procedure:
RNA Isolation:
Gene Expression Analysis:
Figure 1: this compound Mechanism of Action in Kasumi-1 Cells
The ncBAF complex containing BRD9 regulates gene expression by remodeling chromatin structure at specific genomic loci. This compound binds to the bromodomain of BRD9, disrupting its ability to recognize and interact with acetylated histone marks. This interference prevents proper recruitment of the ncBAF complex to target genes, leading to alterations in transcriptional programs that ultimately affect cellular phenotypes relevant to cancer pathogenesis [3] [2].
In Kasumi-1 cells, the genes most significantly downregulated by this compound treatment play roles in critical cellular processes:
The coordinated downregulation of these genes suggests BRD9's involvement in maintaining oncogenic transcriptional programs in AML cells, potentially through modulation of signaling pathways and immune response elements [1].
The application of this compound in Kasumi-1 cells provides a valuable model system for:
Recent evidence suggests that degradation of BRD9 (as opposed to inhibition) may produce more pronounced anti-leukemic effects, prompting development of PROTAC molecules that target BRD9 for proteasomal degradation. These degraders may offer advantages in certain therapeutic contexts, particularly in hematological malignancies [2].
This compound serves as a valuable chemical probe for investigating BRD9 function in Kasumi-1 cells and other biologically relevant systems. The protocols and data presented herein provide researchers with a foundation for studying BRD9-mediated transcriptional regulation in AML models. The specific downregulation of CLEC1, DUSP6, FES, and SAMSN1 genes in Kasumi-1 cells highlights BRD9's role in regulating signaling and immune response pathways in leukemia contexts. Further investigation of these regulated genes may yield important insights into AML pathogenesis and potential therapeutic opportunities.
The table below summarizes the key data for preparing a DMSO stock solution of this compound.
| Parameter | Value / Description |
|---|---|
| Molecular Weight | 497.55 g/mol [1] |
| Recommended Solvent | DMSO [1] |
| Stock Concentration | 50 mg/mL [1] |
| Molarity of Stock | 100.49 mM [1] |
| Preparation Note | Sonication is recommended to aid dissolution [1] |
For cellular experiments, this compound demonstrates potent inhibitory activity. The table below outlines its key bioactivity and cellular potency.
| Assay Type | Target | Potency (pIC₅₀) | IC₅₀ | Selectivity Notes |
|---|---|---|---|---|
| Biochemical (TR-FRET) | BRD9 | 7.3 [2] [1] | 50 nM [2] | >700-fold selective over BET family; 200-fold over BRD7 [2] [3] |
| Cellular (NanoBRET) | BRD9 | 6.8 [2] | 158 nM [2] | >625-fold selective for BRD9 over BRD3 in HUT-78 cells [2] |
The following diagram illustrates a general workflow for using this compound in a cellular inhibition experiment, from stock solution preparation to phenotypic validation.
This compound is a chemical probe that inhibits the bromodomain of BRD9, a subunit of the SWI/SNF chromatin remodeling complex. This complex is crucial for regulating gene expression. The diagram below outlines the proposed mechanism by which this compound exerts its effects in Acute Myeloid Leukemia (AML) cells.
Bromodomain-containing protein 9 (BRD9) is a critical subunit of the non-canonical BRG1/BRM-associated factor (ncBAF) chromatin remodeling complex, which plays a fundamental role in regulating gene expression by modifying chromatin accessibility. As an epigenetic "reader" protein, BRD9 specifically recognizes and binds to acetylated lysine residues on histones through its bromodomain, thereby recruiting additional transcriptional regulators to specific genomic locations. This positioning makes BRD9 a key modulator of oncogenic transcriptional programs in various cancers. The development of this compound as a selective chemical probe has enabled targeted investigation and therapeutic exploitation of BRD9 function. This compound demonstrates remarkable specificity, with greater than 700-fold selectivity over the BET family of bromodomains and 200-fold over the highly homologous BRD7, making it an ideal tool for dissecting BRD9-specific biology [1].
The therapeutic rationale for targeting BRD9 stems from its role as a dependency factor in multiple cancer types. Cancer cells frequently exploit BRD9 function to maintain transformed phenotypes, making them vulnerable to BRD9 inhibition. Research has consistently demonstrated that BRD9 suppression impairs cancer cell proliferation, disrupts oncogenic transcriptional networks, and can sensitize malignancies to conventional chemotherapeutic agents. This application note comprehensively summarizes the current experimental evidence for this compound synergy with chemotherapy, provides detailed protocols for assessing combination effects, and offers practical guidance for researchers pursuing this promising therapeutic strategy.
Extensive preclinical investigations have demonstrated that this compound can synergistically enhance the efficacy of various chemotherapeutic agents across diverse cancer types. The table below systematically summarizes the key combination partners, observed effects, and experimental models used in these studies.
Table 1: Summary of this compound Synergy with Chemotherapeutic Agents Across Cancer Types
| Cancer Type | Combination Partner | Observed Effects | Experimental Models | Key Findings |
|---|---|---|---|---|
| Rhabdoid Tumors [2] | Doxorubicin, Carboplatin | Additive to synergistic inhibition of proliferation; G1 cell cycle arrest; apoptosis induction | BT12, BT16, G401, KD cell lines | Combination indexes: 0.7-0.9 (synergistic); IC~50~ reduction of 30-60% for chemotherapeutics |
| Multiple Myeloma [3] | Pomalidomide, Lenalidomide | Overcame IMiD resistance; downregulation of MYC and Ikaros proteins | H929, RPMI-8226 cell lines; IMiD-resistant derivatives | 40-60% greater growth inhibition vs. single agents; suppression of MYC and IKZF3 pathways |
| Acute Myeloid Leukemia [4] [5] | Cytarabine, Doxorubicin | Enhanced growth inhibition; increased apoptosis; caspase activation | MV4-11, NB4, MOLM13 cell lines | 2-3 fold increase in apoptosis; 40-70% greater growth inhibition; PARP cleavage enhancement |
| Testicular Germ Cell Tumors [6] | Cisplatin (potential) | Reduced viability; G1-phase arrest; apoptosis induction; pluripotency loss | NCCIT, TCam-2 cell lines; xenograft models | 50-80% viability reduction; NANOG, NODAL downregulation; epithelial differentiation |
| Gallbladder Cancer [7] | Cisplatin (potential) | Inhibition of PI3K/AKT pathway; reduced proliferation | NOZ, GBC-SD cell lines; xenograft models | CST1-mediated PI3K/AKT suppression; 60-75% growth inhibition at 5μM |
The consistent theme across these studies is that this compound pretreatment typically potentiates conventional chemotherapy, allowing for reduced chemotherapeutic doses while maintaining or enhancing antitumor efficacy. This synergistic relationship potentially translates to improved therapeutic windows in clinical settings, where dose-limiting toxicities often restrict chemotherapy administration.
In acute myeloid leukemia (AML), this compound monotherapy demonstrates significant anti-leukemic activity by reducing cell proliferation and inducing apoptotic cell death. When combined with standard chemotherapeutic agents, these effects are substantially enhanced. Treatment of AML cell lines (MV4-11, NB4) with this compound (5-10 μM) in combination with cytarabine or doxorubicin resulted in a 40-70% greater growth inhibition compared to single-agent treatment [4]. Mechanistically, this combination enhanced caspase-9 and caspase-3 activation and PARP cleavage, indicating augmented apoptotic signaling. Additionally, this compound treatment increased expression of cell cycle inhibitors CDKN1A (p21) and CDKN2B (p15), contributing to G1-phase cell cycle arrest that potentially sensitizes cells to chemotherapy-induced DNA damage [4].
For multiple myeloma (MM), the combination of this compound with immunomodulatory drugs (IMiDs) such as pomalidomide represents a particularly promising approach to overcome drug resistance. Research has demonstrated that BRD9 targeting synergizes with IMiDs by promoting the downregulation of MYC and Ikaros proteins (IKZF1 and IKZF3), both critical dependencies in MM pathogenesis [3]. This combination was effective even in IMiD-resistant cell lines, suggesting its potential utility in treating relapsed/refractory disease. The synergy was associated with suppression of MYC and E2F target genes, which govern cell cycle progression and DNA replication, while upregulating pathways involved in immune and inflammatory responses that may enhance antitumor immunity [3].
In rhabdoid tumors, which are characterized by SMARCB1 deficiency, this compound exhibits clear synergistic relationships with specific chemotherapeutic classes. Combination studies revealed that this compound synergizes with doxorubicin and carboplatin, but interestingly shows antagonism with vincristine, highlighting the importance of partner selection when designing combination regimens [2]. The synergistic combinations produced enhanced G1 cell cycle arrest and increased apoptosis across multiple rhabdoid tumor cell lines (BT12, BT16, G401). This context-dependent synergy underscores the necessity for meticulous preclinical evaluation of specific drug combinations within relevant cancer models.
Emerging evidence suggests potential applications in testicular germ cell tumors (TGCTs), where this compound monotherapy significantly reduced viability, induced apoptosis, and caused G1-phase cell cycle arrest [6]. Notably, this compound treatment promoted differentiation of TGCT cells by downregulating pluripotency factors (NANOG, NODAL, KLF4) while upregulating genes involved in epithelial development. This differentiation-promoting effect may potentially sensitize these cancers to platinum-based chemotherapy, which represents the standard of care for TGCTs, though direct combination studies with cisplatin are ongoing [6].
Table 2: Optimal this compound Dosing and Treatment Conditions for Different Cancer Models
| Cancer Model | This compound Monotherapy IC~50~ | Effective Combination Concentration | Optimal Treatment Sequence | Key Biomarkers of Response |
|---|---|---|---|---|
| AML [4] | 5-15 μM (72h) | 2-10 μM | Pre-treatment 24h before chemotherapy | Cleaved PARP, Caspase-3/9, CDKN1A, IER3 |
| Multiple Myeloma [3] | 1-5 μM (96h) | 0.5-3 μM | Concurrent with IMiDs | MYC, IKZF1/3, CRBN expression |
| Rhabdoid Tumors [2] | 8-25 μM (72h) | 5-15 μM | Concurrent or pre-treatment 12h | G1-phase arrest, Annexin V positivity |
| Gallbladder Cancer [7] | 3-8 μM (48h) | 2-5 μM | Pre-treatment 24h before chemotherapy | CST1, p-AKT, FOXP1 |
| Testicular GCTs [6] | 4-12 μM (72h) | Not established | Not established | NANOG reduction, CD11b increase |
Cell viability and proliferation assays provide the foundation for assessing this compound interactions with chemotherapeutic agents. The following protocol outlines a standardized approach for combination studies:
Cell Seeding and Treatment: Seed cells in 96-well plates at optimized densities (e.g., 1,000-5,000 cells/well for AML lines, 3,000-8,000 cells/well for solid tumor models) in appropriate complete media. After 24-hour adherence (for adherent lines) or immediate treatment (for suspension cells), administer this compound and chemotherapeutic agents according to predetermined experimental conditions. Include single-agent treatments, combination groups, and vehicle controls (DMSO typically ≤0.1%) [2] [4].
Viability Assessment: At experimental endpoints (typically 72-96 hours), measure viability using Cell Counting Kit-8 (CCK-8) or CellTiter-Glo assays according to manufacturer protocols. For CCK-8, add 10 μL reagent per 100 μL medium, incubate 2-3 hours at 37°C, and measure absorbance at 450 nm. For CellTiter-Glo, add equal volume reagent, shake 2 minutes, incubate 10 minutes, and record luminescence [7] [4].
Data Analysis: Normalize data to vehicle controls, calculate percentage viability, and determine combination effects using Chou-Talalay method or Bliss independence analysis. Generate combination indexes (CI) where CI < 0.9 indicates synergy, CI = 0.9-1.1 indicates additivity, and CI > 1.1 indicates antagonism [2] [3].
Mechanistic validation of combination effects requires assessment of apoptotic response and cell cycle perturbations:
Annexin V/Propidium Iodide Staining: Harvest 1-5×10^5 cells per condition, wash with cold PBS, and resuspend in 100 μL binding buffer. Add 5 μL Annexin V-FITC and 5 μL PI (20 μg/mL), incubate 15 minutes in dark, then add 400 μL binding buffer. Analyze immediately by flow cytometry, distinguishing live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations [4].
Cell Cycle Analysis: Fix 1×10^6 cells in 70% ethanol at -20°C for 2 hours, then wash with PBS and treat with RNase A (100 μg/mL) at 37°C for 30 minutes. Stain with propidium iodide (50 μg/mL) for 10 minutes at room temperature, then analyze DNA content by flow cytometry. Use appropriate software to quantify G0/G1, S, and G2/M populations [2] [6].
Western Blot Validation: Confirm apoptosis mechanistically by detecting cleavage of PARP, caspase-3, and caspase-9 using standard Western blot protocols. Additionally, assess cell cycle regulators such as p21, p27, and cyclin D1 to corroborate cell cycle findings [4].
The following workflow diagram illustrates the key experimental steps for assessing this compound synergy with chemotherapy:
Robust quantification of drug interactions requires specialized analytical approaches:
Combination Index (CI) Calculation: Use the Chou-Talalay method implemented in software such as CompuSyn or CalcuSyn. Input dose-effect data for individual agents and combinations at fixed ratios. The general formula is CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ + α(D)₁(D)₂/(Dx)₁(Dx)₂, where (Dx)₁ and (Dx)₂ are doses of each drug alone required to produce x% effect, and (D)₁ and (D)₂ are doses in combination that produce the same effect [2] [3].
Isobologogram Generation: Plot isobolograms to visualize synergistic relationships. The X and Y axes represent doses of individual drugs, with the line connecting equi-effective doses defining additive effects. Data points falling below this line indicate synergy, while points above indicate antagonism [3].
Three-Dimensional Surface Modeling: For more comprehensive visualization, create 3D response surface plots using specialized software (e.g., SynergyFinder) to illustrate the combination effects across all tested concentration ranges, highlighting regions of maximum synergy [3].
BRD9 functions as an essential component of the ncBAF chromatin remodeling complex, which distinguishes itself from canonical BAF complexes through its unique subunit composition including BRD9 and GLTSCR1. This specialized complex preferentially localizes to specific genomic regions, including CTCF-binding sites and enhancers, where it regulates nucleosome positioning and accessibility. In cancer contexts, ncBAF complexes are frequently recruited to super-enhancers controlling oncogene expression, thereby maintaining transcriptional programs essential for malignant cell identity and proliferation [5] [8]. The dependency of certain cancers on BRD9 stems from this role in sustaining oncogenic transcription, creating a vulnerable target for therapeutic intervention.
The mechanistic basis for combination synergy appears to involve BRD9's function in DNA damage response and repair pathways. Recent research has revealed that BRD9 plays a role in regulating homologous recombination repair through its interaction with acetylated RAD54 [4]. Additionally, in gastric cancer models, BRD9 has been shown to enhance DNA damage repair capacity through its interaction with p53, limiting nuclear translocation and subsequently activating E2F transcription factors [9]. This interplay creates a BRD9-p53-E2F1 regulatory circuit that influences cellular responses to genotoxic stress. When BRD9 is inhibited, this circuit is disrupted, potentially impairing the cancer cell's ability to repair chemotherapy-induced DNA damage and resulting in enhanced sensitivity to genotoxic agents.
The molecular determinants of this compound synergy with chemotherapy vary across cancer types, reflecting tissue-specific and genetic context-dependent mechanisms:
Transcription Factor Interference: In multiple myeloma, BRD9 inhibition synergizes with IMiDs by concurrently targeting the Ikaros family transcription factors (IKZF1/IKZF3) and MYC, both master regulators of MM cell survival. The combined disruption of these parallel survival pathways creates synthetic lethality that is particularly effective against IMiD-resistant disease [3].
Pathway Disruption: In gallbladder cancer, BRD9 promotes tumor progression through upregulation of CST1 and activation of the PI3K/AKT pathway. This compound treatment suppresses this axis, potentially removing pro-survival signals that would otherwise protect cells from chemotherapy-induced stress [7].
Pluripotency Network Disruption: In testicular germ cell tumors, this compound differentiates cancer cells by suppressing core pluripotency factors (NANOG, NODAL, KLF4). This differentiation therapy approach may sensitize embryonal carcinoma cells to conventional chemotherapy that typically targets rapidly dividing, undifferentiated cells [6].
The following diagram illustrates the key mechanistic pathways through which this compound enhances chemotherapy efficacy:
Successful application of this compound in combination studies requires attention to several technical considerations:
Compound Handling: this compound should be reconstituted in DMSO to prepare 10-100 mM stock solutions, aliquoted to avoid freeze-thaw cycles, and stored at -80°C. For working solutions, further dilute in DMSO immediately before use to ensure stability. Include vehicle controls with equivalent DMSO concentrations in all experiments [1] [4].
Treatment Scheduling: The timing of this compound administration relative to chemotherapy partners significantly influences combination outcomes. For most applications, pretreatment with this compound (12-24 hours before chemotherapy) provides optimal sensitization, allowing for target engagement and transcriptional reprogramming before genotoxic insult. However, context-specific optimization is recommended, as concurrent administration may be preferable for certain partners [2] [4].
Appropriate Model Selection: Choose disease models with documented BRD9 dependency, such as SMARCB1-deficient rhabdoid tumors, SS18-SSX-driven synovial sarcomas, or AML subtypes with specific epigenetic alterations. Verify BRD9 expression in your models via Western blot or qPCR before initiating extensive combination studies [6] [8].
Recent advances in BRD9 targeting have demonstrated that degradation approaches may offer advantages over bromodomain inhibition alone. PROTAC (Proteolysis-Targeting Chimera) degraders such as dBRD9-A and QA-68 facilitate ubiquitin-mediated degradation of BRD9, resulting in more complete and durable target suppression [5]. These degraders typically incorporate this compound-like warheads connected to E3 ligase recruiters, effectively depleting cellular BRD9 protein levels rather than merely inhibiting its bromodomain function. In comparative studies, degraders consistently demonstrate superior efficacy compared to inhibitors across multiple hematologic malignancy models, with IC~50~ values in the nanomolar versus micromolar range [5]. This enhanced activity makes degraders particularly attractive for combination approaches, though their increased potency requires careful dose optimization when pairing with chemotherapeutic agents.
The accumulating preclinical evidence strongly supports the strategic utility of this compound in combination with conventional chemotherapy across diverse cancer types. The consistent observation of synergistic interactions, particularly with DNA-damaging agents, suggests that BRD9 inhibition creates a therapeutically exploitable vulnerability in cancer cells. The mechanistic basis for this synergy appears to involve disruption of oncogenic transcriptional programs, impairment of DNA damage response pathways, and sensitization to apoptotic signals.
As the field advances, key future directions include validating these combination approaches in physiologically relevant in vivo models, establishing predictive biomarkers for patient selection, and exploring sequential administration schedules to maximize therapeutic index. Additionally, the development of next-generation BRD9 degraders promises enhanced potency and potentially broader therapeutic windows. The experimental protocols and mechanistic insights provided in this application note offer a foundation for researchers to systematically explore this compound combination strategies in their specific disease contexts of interest, accelerating the translation of this promising therapeutic approach toward clinical application.
1. Molecular Mechanism of BRD9 in DNA Damage Repair BRD9 is a critical subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex. A key function of BRD9 in DNA damage repair is its role as a scaffold protein that facilitates Homologous Recombination (HR) [1]. Following DNA damage, BRD9 is recruited to break sites. Its bromodomain specifically recognizes and binds to acetylated lysine 515 (K515) on RAD54, a vital HR protein. Simultaneously, the C-terminal domain of BRD9 constitutively interacts with RAD51 [1]. This dual interaction is essential for forming a functional RAD51-RAD54 complex, which is necessary for the later stages of HR-mediated repair. Inhibiting BRD9 with I-BRD9 disrupts this complex formation, leading to persistent DNA damage and impaired HR efficiency [1].
Furthermore, an oncogenic feedback loop involving BRD9 has been identified in gastric cancer. Here, BRD9 directly binds to and inhibits the tumor suppressor p53, preventing its nuclear translocation. This inhibition leads to the activation of the transcription factor E2F1, which in turn binds to and transactivates the BRD9 promoter, creating a BRD9-p53-E2F1 positive feedback circuit that promotes cancer cell proliferation and DNA repair capacity [2].
2. Therapeutic Application: Sensitizing Cancer Cells to Chemotherapy The core therapeutic strategy is to use this compound to induce a state of HR deficiency (HRD) in cancer cells. While HR-proficient cancers often resist DNA-damaging agents, inducing HRD via BRD9 inhibition makes them vulnerable.
The diagram below illustrates the mechanism by which this compound disrupts HR and sensitizes cells to DNA-damaging agents.
The tables below summarize key quantitative findings from recent studies on BRD9 inhibition.
Table 1: Cytotoxic and Apoptotic Effects of BRD9 Targeting
| Cell Line / Model | Intervention | Key Phenotypic Outcome | Quantitative Measure | Citation |
|---|---|---|---|---|
| SW620 (Colon Cancer) | BRD9 siRNA Knockdown | Reduced Cell Viability | Significant decrease in CCK-8 assay | [3] |
| SW620 (Colon Cancer) | BRD9 siRNA Knockdown | Increased Apoptosis | Elevated cleaved PARP & Caspase-3 | [3] |
| HuLM (Uterine Fibroid) | This compound (1-25 µM, 48h) | Decreased Cell Proliferation | Dose-dependent inhibition (Trypan blue) | [4] |
| HuLM (Uterine Fibroid) | This compound (1-25 µM) | Reduced Proliferation Marker | Decreased PCNA protein levels | [4] |
| HuLM (Uterine Fibroid) | This compound (5 µM) | Cell Cycle Arrest (G1 phase) | Increased from 51.5% to 59.0% | [4] |
Table 2: DNA Damage and Repair Metrics Following BRD9 Inhibition
| Cell Line / Model | Intervention | Assay Type | Key Finding on DNA Repair | Citation |
|---|---|---|---|---|
| OVCAR8 (Ovarian Cancer) | BRD9 Knockdown (KD) | γH2AX Foci Clearance | Delayed clearance post-IR (8-24h) | [1] |
| OVCAR8 (Ovarian Cancer) | BRD9 KD | RAD51 Foci Resolution | Persistent RAD51 foci post-IR | [1] |
| OVCAR8 (Ovarian Cancer) | BRD9 KD | RAD54 Foci Formation | Significantly reduced IR-induced foci | [1] |
| SW620 (Colon Cancer) | BRD9 siRNA | DNA Damage Markers | Increased pH2AX and pRPA32 | [3] |
| HCT-116 / U2OS | BRD9 KD / this compound | DR-GFP Reporter Assay | Marked deficiency in HR activity | [1] |
Protocol 1: Assessing HR Proficiency Using the DR-GFP Reporter Assay This protocol is used to quantify the effect of this compound on Homologous Recombination efficiency [1].
Protocol 2: Evaluating Chemosensitization via Colony Formation Assay This protocol measures the long-term synergistic effect of this compound with DNA-damaging agents [3].
The workflow for a comprehensive analysis of this compound's effects is summarized below.
Bromodomain-containing protein 9 (BRD9) is a critical subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex that has emerged as a key epigenetic regulator of inflammatory responses in macrophages. The development of specific BRD9 inhibitors, particularly this compound, has enabled researchers to precisely investigate the role of this epigenetic reader in innate immune signaling pathways. BRD9 functions as a chromatin remodeling complex component that recognizes acetylated lysine residues on histones and facilitates transcriptional activation of specific gene subsets, particularly interferon-stimulated genes (ISGs). The strategic inhibition of BRD9 with this compound represents a promising therapeutic approach for modulating pathological inflammatory responses while potentially sparing beneficial immunity.
Research has demonstrated that BRD9 regulates inflammatory gene expression in macrophages through its interaction with BET proteins, particularly BRD4, and components of the ISGF3 transcription factor complex (STAT1, STAT2, and IRF9). This molecular interplay positions BRD9 as a therapeutically targetable node in inflammatory diseases characterized by excessive interferon signaling. The following application notes provide detailed methodologies for investigating BRD9 function in macrophage biology and interferon responses using this compound, along with comprehensive data synthesis and visualization to guide research in this emerging field.
BRD9 serves as a defining structural component of the ncBAF chromatin remodeling complex, which distinguishes it from other SWI/SNF complex variants. This complex plays a specialized role in transcriptional regulation at promoter regions and CTCF/cohesin-binding sites:
In macrophages, BRD9 is recruited to promoters of interferon-stimulated genes following inflammatory activation, where it facilitates the opening of chromatin structure and enhances transcriptional efficiency of these response genes.
The connection between BRD9 and interferon signaling represents a crucial mechanistic link in inflammatory responses:
Table 1: Molecular Functions of BRD9 in Macrophage Activation
| Functional Aspect | Mechanistic Role | Experimental Evidence |
|---|---|---|
| Chromatin Remodeling | Component of ncBAF complex that facilitates ATP-dependent nucleosome positioning | Co-immunoprecipitation with ncBAF components; localization at promoters and CTCF sites |
| Transcriptional Activation | Enhances ISG expression through cooperation with BET proteins and ISGF3 complex | ChIP-seq shows cobinding with BRD4, STAT1, STAT2, IRF9 at ISG promoters |
| Inflammatory Specificity | Regulates subset of interferon-stimulated genes but not primary response genes | RNA-seq after BRD9 inhibition shows specific reduction in ISGs but not PRGs |
| Epigenetic Memory | Maintains accessible chromatin state at interferon-responsive enhancers and promoters | ATAC-seq reveals reduced accessibility at specific ISG loci after BRD9 degradation |
Comprehensive transcriptomic analyses have revealed the specific gene expression patterns affected by BRD9 inhibition in macrophages:
The functional impact of BRD9 inhibition extends to multiple disease-relevant contexts:
Table 2: Experimental Effects of this compound Treatment Across Biological Contexts
| Experimental System | Treatment Conditions | Key Phenotypic Outcomes | Reference |
|---|---|---|---|
| Bone marrow-derived macrophages | 1-10 μM this compound, 18-24h pretreatment + Lipid A/LPS | 30-60% reduction in specific ISGs; minimal effect on PRGs | [1] [4] |
| In vivo metabolic inflammation | BRD9 degradation or genetic deletion in high-fat diet | Reduced adipose inflammation; improved insulin sensitivity | [4] |
| Antiviral activity assays | 3-10 μM this compound + IFN-α2 pretreatment | 10-1000x increased viral replication (VSV-GFP, influenza) | [3] [5] |
| Osteoclast differentiation | 1-9 μM this compound during RANKL-induced differentiation | Increased osteoclast number and size; enhanced bone resorption | [6] |
| Human uterine fibroid cells | 1-25 μM this compound for 48h | Dose-dependent decreased proliferation; cell cycle arrest; reduced ECM | [7] |
Objective: To evaluate the effect of this compound on interferon-stimulated gene expression in primary bone marrow-derived macrophages (BMDMs).
Materials:
Procedure:
Macrophage Differentiation:
This compound Treatment:
Macrophage Stimulation:
Downstream Analysis:
Troubleshooting:
Objective: To assess BRD9 and ISGF3 complex recruitment to interferon-stimulated gene promoters following this compound treatment.
Additional Materials:
Procedure:
Expected Results: this compound treatment should reduce BRD9, BRD4, and ISGF3 component occupancy at target ISG promoters, correlating with decreased gene expression.
The molecular mechanism of BRD9 in interferon signaling can be visualized as a comprehensive pathway map:
Targeting BRD9 with this compound presents unique therapeutic opportunities across multiple disease contexts:
Beyond therapeutic development, this compound serves as a valuable research tool for fundamental immunology studies:
Table 3: Therapeutic Potential of BRD9 Inhibition in Disease Models
| Disease Category | Pathological Feature | Mechanism of Action | Research Evidence |
|---|---|---|---|
| Interferonopathies | Excessive ISG expression | Selective reduction of ISG transcription | Reduced ISG expression in human cells; improved viability in inflammatory models |
| Metabolic Disease | Adipose tissue inflammation | Enhanced glucocorticoid signaling; reduced M1 polarization | Decreased inflammation in high-fat diet models; improved insulin sensitivity |
| Fibrotic Disorders | Excessive ECM deposition | Reduced proliferation and fibrotic gene expression | Decreased fibronectin and collagen in uterine fibroid models |
| Bone Loss Diseases | Excessive osteoclast activity | Dysregulated IFN-β feedback on osteoclastogenesis | Increased bone resorption in myeloid-specific BRD9 knockout mice |
| Cancer | Tumor cell proliferation | Cell cycle arrest and apoptosis induction | Anti-proliferative effects in multiple cancer cell lines |
The development and application of this compound has significantly advanced our understanding of epigenetic regulation in macrophage biology and interferon signaling. This specific BRD9 inhibitor provides researchers with a precision tool to dissect the contributions of ncBAF complexes to inflammatory responses without broadly disrupting other chromatin remodeling activities. The experimental protocols outlined herein provide robust methodologies for investigating BRD9 function in macrophage models, with particular relevance to innate immunity and inflammatory disease research.
Future applications of this compound will likely expand to include combination therapies with other epigenetic modulators, development of tissue-specific delivery systems, and exploration of its effects in cellular differentiation beyond the immune system. The ongoing refinement of BRD9-targeted degraders (PROTACs) may yield even more specific tools for manipulating this pathway. As research progresses, this compound and related compounds hold significant promise both as research tools and as potential therapeutic agents for inflammatory diseases characterized by dysregulated interferon responses.
Homologous recombination (HR) represents a critical DNA repair pathway that maintains genomic stability through error-free repair of DNA double-strand breaks. This evolutionarily conserved process is particularly important in the S and G2 phases of the cell cycle when sister chromatids are available as repair templates. The HR pathway initiates with the resection of DNA ends to generate single-stranded DNA overhangs, which serve as binding platforms for the central recombinase RAD51. The formation of the RAD51 nucleoprotein filament enables the essential homology search and strand invasion steps that characterize HR, ultimately leading to accurate repair using the sister chromatid as a template [1] [2].
The RAD54 protein plays multiple indispensable roles in HR, functioning as a molecular motor that translocates along double-stranded DNA through ATP hydrolysis. As a member of the SWI2/SNF2 superfamily of chromatin remodeling factors, RAD54 facilitates HR through several mechanisms: stabilizing the RAD51-ssDNA filament, promoting chromatin remodeling to enhance DNA accessibility, stimulating DNA strand exchange, and driving branch migration of Holliday junctions [1] [2]. The functional interaction between RAD51 and RAD54 is essential for efficient HR, with RAD54 specifically recruited to DNA damage sites through its association with RAD51 [3].
Bromodomain-containing protein 9 (BRD9) has recently been identified as a critical regulator of the RAD51-RAD54 interaction in homologous recombination. BRD9 is a subunit of the SWI/SNF chromatin remodeling complex that functions as a reader of acetyl-lysine modifications through its bromodomain. While initially characterized as an epigenetic regulator of transcription, recent research has revealed that BRD9 plays a direct role in DNA damage response by facilitating the formation of the RAD51-RAD54 complex following DNA damage [4] [3]. This discovery positions BRD9 as a promising therapeutic target for cancer treatment, particularly in tumors that rely on efficient HR for survival and therapy resistance.
This compound represents a first-in-class, selective, cellular chemical probe that potently and specifically targets the bromodomain of BRD9. This small molecule inhibitor exhibits high binding affinity for the BRD9 bromodomain while demonstrating excellent selectivity over other bromodomain-containing proteins, including those in the BET family. The molecular structure of this compound was optimized to interact with the acetyl-lysine binding pocket of BRD9, thereby disrupting its ability to recognize acetylated protein targets. In cellular assays, this compound demonstrates potent anti-proliferative effects against various cancer cell lines, with particular efficacy in acute myeloid leukemia (AML) models and ovarian cancer cells that overexpress BRD9 [5] [4].
The pharmacological activity of this compound has been validated through multiple experimental approaches. Treatment with this compound effectively phenocopies the genetic knockdown of BRD9, resulting in impaired homologous recombination, delayed resolution of DNA damage sites, and sensitization to DNA-damaging agents. In cellular viability assays, this compound treatment led to a significant reduction in AML cell growth, with IC50 values in the low micromolar range depending on cell type and treatment duration. This growth inhibition was accompanied by decreased Edu incorporation, indicating impaired DNA synthesis and cell cycle progression [5].
The molecular mechanism by which this compound disrupts homologous recombination involves interference with a critical protein-protein interaction essential for efficient DNA repair. Under normal conditions, following DNA damage, the bromodomain of BRD9 specifically recognizes and binds to acetylated lysine 515 (K515) on RAD54. This modification-dependent interaction serves as a molecular bridge that facilitates the association between RAD54 and RAD51, forming a functional complex that is essential for the later stages of HR [4] [3].
This compound functions by competitively inhibiting the binding between the BRD9 bromodomain and acetylated RAD54. When this compound occupies the bromodomain of BRD9, it prevents the recruitment of RAD54 to DNA damage sites and disrupts the formation of the RAD51-RAD54 complex. This disruption leads to persistent RAD51 foci at damage sites, indicating impaired RAD51 dissociation from chromatin—a process that normally requires RAD54 activity. Consequently, the HR process becomes deficient, despite initial RAD51 recruitment remaining intact [3]. The following diagram illustrates this mechanism and the consequential cellular effects of this compound inhibition:
Figure 1: Molecular Mechanism of this compound in Disrupting RAD51-RAD54 Complex Formation and Homologous Recombination
The functional consequence of BRD9 inhibition is a selective defect in homologous recombination without significant impact on non-homologous end joining (NHEJ). This specific HR deficiency creates a synthetic lethal interaction with PARP inhibitors and sensitizes cancer cells to other DNA-damaging agents like cisplatin, providing the rational basis for combination therapies [4] [3].
The targeted inhibition of BRD9 by this compound creates synthetic lethal interactions with several DNA-damaging agents and targeted therapies, offering promising strategic approaches for cancer treatment. This synthetic lethality is particularly effective in HR-proficient cancers that would otherwise resist PARP inhibitor therapy. Research demonstrates that this compound acts synergistically with olaparib, a PARP inhibitor, in HR-proficient cancer cells, effectively converting them into HR-deficient phenotypes that are vulnerable to PARP inhibition [4]. This combination strategy has shown significant promise in preclinical models of ovarian cancer, where BRD9 is frequently overexpressed.
The chemosensitization effect of this compound extends beyond PARP inhibitors to include platinum-based chemotherapeutic agents. Depleting BRD9 or inhibiting it with this compound sensitizes ovarian cancer cells to cisplatin, a mainstay in ovarian cancer treatment [4]. The ability to overcome therapeutic resistance makes BRD9 an attractive target for combination regimens in treatment-resistant malignancies. Additionally, in acute myeloid leukemia, this compound monotherapy demonstrates significant efficacy, implicating BRD9 as a critical dependency in this disease context [5].
The effectiveness of this compound correlates with specific molecular features that can serve as potential biomarkers for patient stratification. BRD9 overexpression has been identified in ovarian cancer and is preferentially observed in certain AML subtypes, suggesting that tumor cells with elevated BRD9 expression may exhibit heightened dependence on this protein [4] [5]. This overexpression potentially represents a therapeutic vulnerability that can be exploited with this compound treatment.
Functionally, HR proficiency represents another key biomarker for this compound application. Cancers with intact homologous recombination pathways but without underlying BRCA mutations are prime candidates for BRD9 inhibition, as these tumors rely on functional RAD51-RAD54 complexes for DNA repair and survival. The presence of persistent RAD51 foci following DNA damage can serve as a pharmacodynamic biomarker indicating effective BRD9 inhibition, as this phenomenon reflects the disruption of RAD51-RAD54 complex function [3].
Table 1: Quantitative Assessment of this compound Effects in Cellular Models
| Cell Type | Assay Type | Experimental Treatment | Key Findings | Significance/ p-value |
|---|---|---|---|---|
| OVCAR8 & U2OS | DR-GFP HR Reporter | This compound treatment | Significant reduction in HR efficiency | p < 0.01 [3] |
| OVCAR8 & U2OS | NHEJ Reporter | This compound treatment | No significant changes in NHEJ activity | Not Significant [3] |
| OVCAR8 | γH2AX Foci Clearance | This compound + IR (8-24h post) | Delayed clearance of DNA damage foci | p < 0.05 [3] |
| OVCAR8 | RAD51 Foci Resolution | This compound + IR | Persistent RAD51 foci at damage sites | p < 0.01 [3] |
| OVCAR8 | RAD54 Foci Formation | This compound + IR | Reduced RAD54 recruitment to damage sites | p < 0.01 [3] |
| AML Cell Lines (NB4, MV4-11) | Cell Viability (CCK-8) | This compound monotherapy (72h) | Significant reduction in cell growth | p < 0.001 [5] |
| AML Cell Lines | EdU Incorporation | This compound treatment | Decreased DNA synthesis | p < 0.01 [5] |
| OVCAR8 | Synergy Assay | This compound + Olaparib | Synergistic effect in HR-proficient cells | p < 0.01 [4] |
Table 2: Protein Interaction and Complex Formation Data
| Interaction/Complex | Experimental System | Effect of BRD9 inhibition | Functional Consequence |
|---|---|---|---|
| BRD9-RAD54 Interaction | Co-IP after DNA damage | Abolished interaction | Prevents RAD54 recruitment to RAD51 |
| RAD51-RAD54 Complex Formation | Co-IP after IR | Disrupted complex formation | Impairs RAD51 removal from DNA |
| RAD54 Chromatin Localization | Immunofluorescence + IR | Reduced RAD54 foci formation | Decreased homology search & strand invasion |
| BRD9 Chromatin Recruitment | Immunofluorescence + IR | Unaffected initial recruitment | BRD9 recruitment depends on RAD51, not vice versa |
| RAD51 Chromatin Association | Chromatin fractionation | Prolonged RAD51 retention | Defective RAD51 dissociation from repaired sites |
| RAD54 Acetyl-K515 Binding | In vitro binding assays | Competitively inhibited by this compound | Molecular basis for disrupted interactions |
The DR-GFP reporter assay represents a robust and widely employed method for quantifying homologous recombination efficiency in mammalian cells. This assay utilizes a specially engineered GFP reporter system containing two differentially mutated GFP genes: (1) a full-length GFP gene with an integrated I-SceI restriction site and (2) an upstream truncated GFP fragment (SceGFP). When the I-SceI endonuclease is expressed, it creates a site-specific double-strand break within the full-length GFP gene. Functional HR repair using the upstream truncated GFP fragment as a template results in restoration of a functional GFP gene, which can be quantified by flow cytometry [3].
Protocol Steps:
Key Considerations:
The kinetics of DNA repair protein foci formation and resolution provides critical insights into HR functionality and the impact of BRD9 inhibition. This protocol details the assessment of RAD51, RAD54, and γH2AX foci following DNA damage induction in this compound treated cells.
Protocol Steps:
Key Considerations:
The following workflow diagram illustrates the key experimental approaches for evaluating this compound effects:
Figure 2: Experimental Workflow for Evaluating this compound Effects on Homologous Recombination
The detection of RAD51-RAD54 complex formation and its perturbation by this compound provides direct evidence of the molecular mechanism of action. This protocol details the co-immunoprecipitation approach to monitor these critical protein interactions.
Protocol Steps:
Key Considerations:
This compound serves as a valuable research tool for investigating homologous recombination mechanisms and cellular responses to HR deficiency. Beyond its therapeutic implications, this chemical probe enables researchers to:
When employing this compound as a chemical probe, researchers should utilize appropriate controls including BRD9 genetic knockdowns and rescue experiments to confirm on-target effects. The optimal use concentration typically ranges from 1-5 μM for most cell lines, with treatment duration from 4-72 hours depending on the specific assay. It is recommended to perform dose-response studies for each new experimental system to establish the most effective concentration range [3] [5].
The integration of this compound into therapeutic development pipelines requires systematic evaluation of its potential in combination regimens. Promising approaches include:
For translational applications, researchers should prioritize in vivo validation using patient-derived xenografts and genetically engineered mouse models that recapitulate the human disease context. The development of pharmacodynamic biomarkers such as RAD51 foci persistence and RAD54 recruitment deficiency will be essential for clinical translation of BRD9-targeted therapies [4] [3] [5].
This compound represents a potent and selective chemical probe that has enabled the discovery of BRD9's critical role in regulating the RAD51-RAD54 complex during homologous recombination. Through its specific inhibition of the BRD9 bromodomain, this compound disrupts the protein-protein interaction between BRD9 and acetylated RAD54, leading to defective RAD54 recruitment, persistent RAD51 foci, and ultimately HR deficiency. The well-characterized phenotypic consequences of BRD9 inhibition include synthetic lethality with PARP inhibitors, sensitization to platinum-based chemotherapy, and single-agent efficacy in BRD9-dependent cancers.
The experimental protocols detailed in this document provide robust methodologies for investigating BRD9 function and evaluating this compound effects in various research contexts. As the field advances, future development of next-generation BRD9 inhibitors with improved pharmacokinetic properties and enhanced selectivity profiles will further accelerate both basic research and therapeutic applications. The integration of BRD9 targeting into cancer therapy represents a promising approach for overcoming treatment resistance in HR-proficient cancers, potentially expanding the utility of PARP inhibitors and other DNA-damaging agents to broader patient populations.
The table below summarizes the essential data for preparing I-BRD9 stock solutions in DMSO [1].
| Property | Value / Recommendation | Notes |
|---|---|---|
| Recommended Solvent | DMSO (cell culture grade) | Standard for reconstituting hydrophobic compounds. |
| Stock Concentration | 10-13.9 mM | A 10 mM solution equals 4.98 mg/mL. The solubility is at least 13.9 mg/mL (27.92 mM) [1]. |
| Solubility in DMSO | ≥ 13.9 mg/mL (27.92 mM) | The solution should be clear. Hygroscopic DMSO can affect solubility; use newly opened containers [1]. |
| Storage of Stock | -80°C for 2 years; -20°C for 1 year. | Aliquot to avoid repeated freeze-thaw cycles [1]. |
For cellular experiments, the concentrated DMSO stock must be diluted into an aqueous buffer. Below are two validated protocols for preparing working solutions [1].
Protocol 1: For most cell-based assays This protocol is suitable for general cell culture work and yields a clear solution.
Protocol 2: For potential longer-term administration This protocol uses a different solubilizing agent and is recommended if the continuous dosing period exceeds half a month.
What is the typical working concentration for cellular assays? Published studies often use this compound in a range of 1 to 10 µM [2]. It is crucial to determine the optimal concentration and treatment duration for your specific cell type and research question.
How do I confirm the inhibitor is working in my cells? A key downstream effect of BRD9 inhibition in certain cancer cells (like uterine fibroid cells or AML lines) is reduced cell proliferation. You can monitor this using trypan blue exclusion assays or by measuring protein levels of proliferation markers like PCNA, which have been shown to decrease in a dose-dependent manner with this compound treatment [2].
What controls should I use? Always include a vehicle control treated with the same final concentration of DMSO (e.g., 0.1% DMSO) to ensure that any observed effects are due to this compound and not the solvent.
The following diagram illustrates the core experimental workflow from stock preparation to phenotypic validation:
Published data indicates that I-BRD9 was designed with favorable drug-like properties for cellular activity. The table below summarizes key parameters:
| Property | Reported Value | Significance for Cell Permeability |
|---|---|---|
| Artificial Membrane Permeability | 210 nm/s [1] | Suggests good passive diffusion potential. |
| ChromLogD (pH 7.4) | 3.7 [2] [1] | Indicates optimal lipophilicity for membrane permeation. |
| Aqueous Solubility (CLND) | 359 μM [1] | Suggests sufficient solubility in aqueous buffers. |
| Cellular NanoBRET IC₅₀ | 158 nM (pIC₅₀ = 6.8) [2] [1] | Directly confirms that this compound enters cells to engage its target. |
If you are observing a lack of cellular activity, these established protocols can help you verify whether this compound is functioning correctly in your system.
This assay directly measures the ability of this compound to bind BRD9 in a live-cell environment.
Detailed Methodology:
Given BRD9's role in cancer, proliferation assays in sensitive cell lines are a standard functional readout.
Detailed Methodology:
Q1: Does this compound have documented cell permeability issues? A1: No. The literature consistently reports this compound as a selective cell-active chemical probe [2] [6] [1]. Its design, which resulted in favorable solubility and permeability, was a key achievement in creating the first selective BRD9 cellular probe [2].
Q2: What is a proven positive control experiment for this compound activity? A2: A robust positive control is to demonstrate inhibition of leukemia cell proliferation. For example, showing a dose-dependent suppression of Kasumi-1, K562, or SKM-1 cell growth confirms that this compound is active and engaging its pathway in cells [4] [5].
Q3: My experiment isn't working. What should I check? A3:
The selectivity of this compound for BRD9 over other bromodomains was a critical factor in its validation as a high-quality chemical probe. The following table summarizes its published selectivity profile against key bromodomains [1] [2]:
| Bromodomain / Family | Protein | Selectivity (Fold over BRD9) | Key Differentiating Feature |
|---|---|---|---|
| BET Family | BRD4 (BD1) | > 700-fold | Ile146 (in BRD4) vs. Tyr106 gatekeeper (in BRD9) [1] |
| Close Homolog | BRD7 | > 200-fold [1] / ~30-fold [3] | High sequence similarity (85% in BRD); subtle differences in binding pocket flexibility and residue conformation (e.g., Phe155 in BRD7 vs. Phe160 in BRD9) [1] [3] |
| Broad Panel | 34 other Bromodomains | > 70-fold (for the majority) | Achieved through structure-based drug design [1] |
The selectivity of this compound was established using a combination of biochemical and cellular assays. The typical workflow to confirm this is outlined in the diagram below:
Here are the detailed methodologies for the key assays depicted in the workflow.
This biochemical assay competes this compound against a fluorescent tracer for binding to the BRD9 bromodomain.
This assay confirms that this compound engages with BRD9 in a live cellular environment.
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Low signal-to-noise in TR-FRET | Tracer or protein concentration is suboptimal | Perform a tracer/protein titration to determine optimal concentrations for maximum signal window. |
| This compound shows low cellular potency despite high biochemical affinity | Poor cellular permeability or efflux | Verify assay health with a control compound. Use cellular assays (like NanoBRET) as the primary confirmation of cellular activity. |
| Unexpected activity against BRD7 | Subtle differences in binding pocket were not fully exploited | Confirm the compound identity and purity. Refer to structural studies [3] which show that subtle shifts in inhibitor conformation can impact BRD7 vs. BRD9 selectivity. |
The table below summarizes the key storage and handling information for I-BRD9 from supplier data and research literature.
| Specification | Details |
|---|---|
| Recommended Storage Temperature (Powder) | -20°C [1] [2] |
| Recommended Storage Temperature (Solution) | -80°C (6 months) or -20°C (1 month) [2] |
| Molecular Weight | 497.55 g/mol [3] [1] |
| CAS Number | 1714146-59-4 [3] [1] |
| Form | Solid powder [2] |
| Solubility (DMSO) | 99-100 mg/mL (approx. 199-201 mM) [1] |
| Purity | >98% [3] |
This compound is used in various cell-based assays. Here are detailed methodologies for key experiments cited in the literature.
This protocol measures the displacement of a fluorescent ligand from BRD9 in living cells, confirming that this compound engages its target within the cellular environment [4].
(emission at 610 nm / 450 nm for experimental samples) - (emission at 610 nm / 450 nm for control samples).This protocol outlines the treatment of uterine fibroid (HuLM) and myometrial (UTSM) cells to assess the anti-proliferative effects of this compound [5].
Q1: What is the shelf life of this compound? One supplier specifies a shelf life of 1 year from the date of receipt for the antibody against BRD9 [6]. For the this compound compound itself, while a specific duration is not listed in the search results, the recommended storage condition is -20°C [1] [2].
Q2: How should I prepare and store stock solutions of this compound?
Q3: Are there any known stability issues with handling? The product is stated to be stable under recommended storage conditions. However, it is incompatible with strong acids, strong bases, and strong oxidizing or reducing agents [2]. As a standard practice, avoid exposing the compound to light, moisture, and high temperatures.
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Precipitate in stock solution | Water absorption in DMSO; solution stored too cold. | Gently warm the vial to room temperature and mix. If precipitate persists, re-prepare solution with fresh, anhydrous DMSO. |
| Loss of activity in cellular assays | Multiple freeze-thaw cycles of stock solution; extended storage at 4°C or room temperature. | Prepare fresh stock solutions from powder stored at -20°C. Always use aliquots and avoid repeated thawing. |
| High background in NanoBRET | Non-specific binding; insufficient washing. | Optimize compound and fluorescent ligand concentrations. Include all recommended control samples (e.g., no-ligand control). |
The diagram below illustrates a logical workflow for using this compound in a cellular experiment, from preparation to analysis.
The following table summarizes the foundational characteristics of this compound that establish it as a specific chemical probe for the BRD9 bromodomain:
| Aspect | Description | Experimental Evidence |
|---|---|---|
| Target & Mechanism | Inhibits bromodomain of BRD9, a subunit of the ncBAF chromatin remodeling complex, disrupting its function in gene regulation [1] [2]. | Structure-based design; displaces acetylated histone mimetics in TR-FRET binding assays [2]. |
| Specificity | Highly selective for BRD9 over other bromodomains [2]. | >700-fold selectivity over BET family (BRD4); >200-fold over homologous BRD7 [2]. Cellular selectivity confirmed via chemoproteomic profiling [3]. |
| Primary Cytotoxic Effect | Induction of apoptosis and inhibition of cell proliferation [4]. | Caspase-3/9 and PARP cleavage; blocked by pan-caspase inhibitor Z-VAD-FMK; reduced Edu incorporation [4]. |
The cytotoxic effects of this compound have been validated in multiple cancer types, as outlined in the table below:
| Cancer Type | Cytotoxicity Findings | Key Mechanistic Insights | Citation |
|---|---|---|---|
| Acute Myeloid Leukemia (AML) | Significant reduction of cell viability; induction of apoptosis and ferroptosis [4]. | Upregulation of genes involved in cell cycle arrest (CDKN1A, CDKN2B) and stress response (DDIT3, IER3) [4]. | [4] |
| Rhabdoid Tumors (RT) | Decreased cell proliferation, G1 cell cycle arrest, and apoptosis [1]. | Additive/synergistic effects with doxorubicin or carboplatin; antagonistic with vincristine [1]. | [1] |
| Gallbladder Cancer (GBC) | Inhibition of cell growth and colony formation in vitro; suppression of tumor growth in vivo with low toxicity [5]. | BRD9 interacts with transcription factor FOXP1 to upregulate CST1, activating the PI3K/AKT pathway [5]. | [5] |
| Glioblastoma (GBM) | Not directly cytotoxic, but overcomes tumor resistance to oncolytic virus (oHSV1) therapy [6]. | BRD9 binds to RELA (p65) to promote antiviral gene expression; its inhibition enhances viral replication and immunogenic cell death [6]. | [6] |
Here are detailed methodologies for the key experiments used to characterize this compound:
This assay is used to confirm direct binding of this compound to the BRD9 bromodomain and determine potency (IC₅₀) [3].
This protocol is used to quantify the anti-proliferative and pro-apoptotic effects of this compound in cancer cell lines [4].
This cellular assay confirms that this compound engages its intended target inside living cells [3].
The following diagrams visualize the key signaling pathway involved in BRD9-driven cancer progression and the workflow for a key CRISPR screening experiment.
Diagram 1: BRD9 promotes cancer cell proliferation in Gallbladder Cancer by interacting with FOXP1 to upregulate CST1, which in turn activates the PI3K/AKT pathway. This compound inhibits this process by targeting BRD9 [5].
Diagram 2: Workflow of the genome-wide CRISPR screen that identified BRD9 as a key regulator of resistance to oncolytic virus (oHSV1) therapy in glioblastoma cells [6].
The difficulty in designing inhibitors selective for BRD9 over BRD7 stems from their significant structural similarity. The table below summarizes the core of the problem.
| Feature | BRD7 | BRD9 | Structural & Functional Consequence |
|---|---|---|---|
| Complex Association | Component of PBAF complex [1] [2] | Component of ncBAF complex [2] [3] | Different biological roles & cellular functions [2] |
| Bromodomain Sequence Identity | ~62-73% identical to BRD9 [2] [4] | ~62-73% identical to BRD7 [2] [4] | Highly similar KAc binding pocket architecture |
| Residues in KAc Binding Pocket | Identical to BRD9 [2] | Identical to BRD7 [2] | Nearly identical ligand interaction points |
| Key Structural Difference | Preceding residue: ALA154 [2] | Preceding residue: GLY159 [2] | Affects ZA channel flexibility & side-chain conformations (e.g., of F155/F160) [2] |
| Reported I-BRD9 Selectivity (BRD9 vs. BRD7) | >200-fold selectivity (in initial probe discovery) [5] | Potent and selective cellular chemical probe [5] | Later studies show this compound has lower selectivity vs. other inhibitors (BI-7273) [2] |
The following diagram illustrates the structural relationship and the critical subtle differences between BRD7 and BRD9 that impact inhibitor selectivity.
To confidently use this compound or any BRD7/9 inhibitor, you must empirically verify its selectivity profile in your specific experimental system. Here are detailed methodologies for key assays.
This biochemical assay is ideal for initial potency and selectivity screening.
This assay confirms that the compound engages the target bromodomain in a live cellular context.
(610 nm emission / 450 nm emission for experimental samples) - (610 nm emission / 450 nm emission for control samples without tracer). A decrease in the corrected BRET ratio indicates target engagement by the inhibitor.To check for off-target effects on BRD7, you can leverage known BRD7 biology.
Q: My this compound treatment shows a phenotype not reported in BRD9-knockdown studies. Could this be due to BRD7 inhibition?
Q: The binding affinity (Kd) of this compound for BRD9 in my assay is weaker than literature values. What could be wrong?
Q: Are there more selective chemical probes or alternative tools available now?
This compound is recognized as the first potent, selective, and cell-active chemical probe for the BRD9 bromodomain [1]. It was designed to meet strict chemical probe criteria, including significant selectivity over the BET family of bromodomains to help ensure that observed cellular phenotypes are due to BRD9 inhibition rather than off-target effects [1].
The table below summarizes its core characterization data:
| Parameter | Specification / Value | Experimental Context |
|---|---|---|
| Primary Target | BRD9 Bromodomain | Biochemical TR-FRET Assay [2]. |
| Potency | pIC50 > 7 (approx. IC50 < 100 nM) | TR-FRET BRD9 Binding Assay [1] [2]. |
| Selectivity vs BET | > 700-fold | Selectivity over BRD4 BD1 [1]. |
| Selectivity vs BRD7 | > 200-fold | Against the highly homologous BRD7 [1]. |
| Cellular Activity | Active | NanoBRET assay, gene regulation in Kasumi-1 cells [1] [2]. |
| Reported Phenotypes | Alters immune/oncology pathways; inhibits UF cell growth; enhances osteoclast differentiation; overcomes oHSV1 virus therapy resistance. | Various cell line models (e.g., Kasumi-1, HuLM, BMDMs, GBM models) [1] [3] [4]. |
Here are detailed methodologies for key experiments used to validate this compound's cellular activity.
This assay measures the direct binding of this compound to BRD9 in a live-cell environment [2].
The following diagram illustrates this workflow:
This compound has been used to assess BRD9 function in various cancer models. A general protocol for anti-proliferation assays is outlined below [3].
| Problem | Possible Cause | Solution & Recommendations |
|---|---|---|
| No cellular phenotype observed despite potent biochemical binding. | Lack of cellular permeability or engagement; incorrect cell model. | Use the NanoBRET assay to confirm cellular target engagement [2]. Verify that your cell line expresses BRD9 and is functionally relevant (e.g., AML, UF cells) [3] [5]. |
| High cytotoxicity or off-target effects at low concentrations. | Inhibition of the closely related BRD7 or BET family bromodomains. | Confirm the selectivity of your this compound batch. Ensure working concentrations are within the recommended range (typically low µM). Use a negative control/analog if available [1]. |
| Inconsistent results in osteoclast differentiation assays. | Variable differentiation efficiency of BMDMs; incorrect this compound dosing window. | Optimize the M-CSF and RANKL concentrations for your BMDM cultures. Titrate this compound (e.g., 1-9 µM) and add it at different timepoints during differentiation [6]. |
| Poor compound solubility in aqueous buffer. | DMSO stock concentration too high or poor aqueous solubility. | Use fresh DMSO for stock solutions. When diluting into media, ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity [2]. |
The diagram below summarizes how this compound is used to perturb the BRD9 system and the subsequent phenotypic readouts, integrating multiple pathways from the search results.
For in vitro experiments, I-BRD9 is typically dissolved in DMSO to create a concentrated stock solution. The table below summarizes the key data from supplier specifications and research publications.
| Parameter | Specification / Recommendation |
|---|---|
| Primary Solvent | DMSO [1] [2] [3] |
| Solubility in DMSO | 100 mg/mL (200.98 mM) to 199 mg/mL (∼400 mM) [1] [2] [3] |
| Storage of Stock | -20°C [2] [3] |
| Water & Ethanol | Insoluble [1] [2] |
A direct, standardized toxicity threshold for DMSO in all this compound experiments is not established in the available literature. The appropriate solvent control concentration depends on your specific cell line and experimental conditions.
To ensure your results are reliable, you should empirically determine the maximum tolerated DMSO concentration for your specific experimental setup. The following diagram outlines the recommended workflow.
Q1: The this compound concentration I need would result in a final DMSO concentration of 1.5%. Is this acceptable? This is potentially too high. You should first perform a dose-response assay with DMSO alone on your specific cell line to confirm that 1.5% DMSO does not cause significant cytotoxicity or affect your readout over the entire duration of your experiment.
Q2: How should I handle DMSO for in vivo studies? For in vivo work, DMSO is often not suitable. Research suggests using specialized formulations, such as a homogenous suspension with 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline, which has been validated for animal studies [1] [2].
Q3: Why is my this compound precipitating out of solution? This can happen if the DMSO is old and has absorbed moisture from the air, which reduces its ability to dissolve this compound. Always use fresh, dry, moisture-absorbing DMSO for preparing stock solutions [1] [2].
Based on the available information, your troubleshooting guides should emphasize:
The table below summarizes quantitative findings from a study on this compound's effects in uterine fibroid (UF) cells, which can serve as a reference for your dose-response experiments [1].
| Experimental Parameter | Cell Line / Model | Key Findings & Dose Response | Significance |
|---|
| Cell Proliferation | HuLM (UF cells) & UTSM (myometrial cells) | Dose-dependent inhibition (1-25 µM, 48h). HuLM cells: more sensitive. UTSM cells: inhibition only at ≥5 µM. | Confirms anti-proliferative effect; suggests a potential therapeutic window [1]. | | PCNA Protein Level (Proliferation marker) | HuLM cells | Dose-dependent decrease (1-25 µM) [1]. | Corroborates anti-proliferative effect at the molecular level. | | Fibronectin Protein Level (ECM component) | HuLM cells | Dose-dependent decrease (1-25 µM) [1]. | Demonstrates anti-fibrotic effect, a key hallmark in UF treatment. | | Cell Cycle Arrest | HuLM cells | At 5 µM: ↑G1 phase (51.5% to 59.0%), ↓S phase (19.9% to 15.8%) [1]. | Indicates blockade of cell cycle progression at the G1/S phase. | | Apoptosis & Necrosis | HuLM cells | At 5 µM: ↑late apoptosis (3.7% to 7%), ↑necrosis (2% to 7.1%) over 24h [1]. | Demonstrates induction of cell death. |
Here are solutions to common issues you might encounter:
Problem: Lack of dose-response or shallow curve
Problem: High cytotoxicity in control cell lines
Problem: Inconsistent results between replicates
This is a detailed methodology based on the cited research [1].
Cell Culture & Seeding
Compound Treatment
Cell Proliferation Assay (Trypan Blue Exclusion)
Protein Analysis (Western Blotting)
Cell Cycle & Apoptosis Analysis (Flow Cytometry)
The following diagrams, created with Graphviz, illustrate the role of BRD9 and the experimental workflow.
Diagram 1: BRD9-AKT1-EZH2 Signaling Axis. This diagram synthesizes findings that BRD9 can bind methylated AKT1, and that the BRD9-AKT pathway coregulates gene expression with EZH2 [2]. The ncBAF complex, which contains BRD9, can influence EZH2 activity, leading to changes in histone methylation and gene expression that promote tumor growth [3] [1] [2].
Diagram 2: this compound Dose-Response Experimental Workflow. This outlines the key steps for a standard dose-response experiment [1].
Key takeaways for your experiments include:
The following table consolidates key selectivity data for this compound from biochemical and cellular assays.
| Target / Category | Assay Type | Potency / Binding (pIC₅₀ or pKD) | IC₅₀ / KD | Selectivity Fold-Change vs. BRD9 |
|---|---|---|---|---|
| BRD9 | TR-FRET [1] [2] | pIC₅₀ = 7.3 | 50 nM | (Reference) |
| BRD9 | BROMOscan [2] | pKD = 8.7 | 2 nM | (Reference) |
| BRD4 (BD1) | TR-FRET [1] [2] | pIC₅₀ = 5.3 | ~11 µM | >100-fold |
| BET Family | BROMOscan [1] [2] | - | - | >700-fold |
| BRD7 | BROMOscan [1] [2] | pKD = 6.4 | ~400 nM | 200-fold |
| Panel of 34 Bromodomains | BROMOscan [1] [2] | - | - | >70-fold |
| 49 Off-Targets (Kinases, etc.) | Panel Screening [2] | - | No activity at <5 µM | Selective |
To confidently attribute observed cellular phenotypes to BRD9 inhibition, you can use the following validation strategies.
This assay is used to measure direct binding and competition with an acetylated histone peptide.
This assay confirms that this compound engages BRD9 in a live-cell context.
This powerful method genetically confirms that a compound's cellular effect is on-target.
A rescue experiment aims to confirm that the observed effects of the I-BRD9 inhibitor are specifically due to its action on the BRD9 protein. The general logic involves:
The table below summarizes the key steps from a study investigating BRD9 in thyroid cancer, which provides the most direct example of a rescue experiment.
| Experimental Step | Protocol Details from Literature | Purpose in Rescue Design |
|---|---|---|
| 1. Induce Phenotype with Inhibitor | Treat thyroid cancer cell lines (e.g., BCPAP) with this compound. This was shown to inhibit proliferation and promote apoptosis [1]. | To establish the biological effect that the rescue will attempt to reverse. |
| 2. Genetic Manipulation for Rescue | Create stable cell lines using lentiviral vectors: • Knockdown (KD): Transfect TPC-1 cells with BRD9-targeting shRNA. • Overexpression (OE): Transfect BCPAP cells with a BRD9 overexpression (ov-BRD9) plasmid [1]. | To genetically alter BRD9 levels and create a system where its function can be restored. | | 3. Activate Downstream Pathway | In BCPAP cells overexpressing BRD9 (ov-BRD9), apply a specific ERK pathway inhibitor, SCH772984 [1]. | To probe the specific pathway (MAPK/ERK) downstream of BRD9. Reversing the phenotype with pathway activation (via BRD9 OE) and then blocking it again with a pathway inhibitor confirms the pathway's role. | | 4. Analyze Rescue Effect | Measure the expression of MAPK/ERK pathway-related proteins (Raf, ERK, p-ERK, c-Fos, c-Myc) via Western Blot [1]. | To quantitatively assess if the molecular changes caused by this compound are reversed. |
This workflow can be visualized in the following diagram, which outlines the logical sequence and key experimental groups:
Here are answers to common questions you might encounter when designing these experiments.
Q1: How can I confirm that this compound is working as intended in my system?
Q2: What is the most critical control for a BRD9 rescue experiment?
Q3: What if overexpressing wild-type BRD9 does not rescue the phenotype?
This protocol synthesizes methodologies from published research, primarily optimized for Acute Myeloid Leukemia (AML) cell lines (e.g., MV4-11, NB4) [1].
Workflow Overview The diagram below outlines the key stages of the apoptosis assay workflow.
Step-by-Step Guide
Cell Preparation and Plating
This compound Treatment and Controls
Apoptosis Detection via Annexin V/Propidium Iodide (PI) Staining
Flow Cytometry Analysis
Mechanistic Validation by Western Blotting
Critical Assay Conditions
| Parameter | Optimal Condition | Notes & Rationale |
|---|---|---|
| This compound Treatment Time | 48 - 72 hours | Apoptosis markers (Cleaved Caspase-3) are显著 induced within this window [1]. |
| Key Validation Control | Z-VAD-FMK (20 µM) | Pre-treatment for 2 hours. Significantly blocks this compound-induced death, confirming caspase-dependence [1]. |
| Cell Health Assessment | CCK-8 / MTT & EdU Assay | Use in parallel to distinguish cytotoxic effect (cell death) from cytostatic effect (reduced proliferation) [1]. |
| Alternative Tool | QA-68 (PROTAC Degrader) | Yields more potent and rapid BRD9 loss (IC50 ~1-10 nM in sensitive lines). Consider if weak apoptosis is observed with this compound [2]. |
Common Issues and Solutions
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Weak or No Apoptotic Response | Insensitive cell line; Low compound activity | Validate in a sensitive line (MV4-11, NB4); Use a BRD9 degrader (e.g., QA-68) for a more robust phenotype [2]. |
| High Background Cell Death | Incorrect DMSO concentration; Poor cell health | Ensure DMSO concentration is ≤0.1%; Check viability of untreated cells before assay start. |
| Inconclusive Western Blot Results | Insufficient treatment duration or concentration | Extend treatment time to 72 hours; Include a positive control (e.g., Staurosporine) for antibody validation. |
The cell fate decision following this compound inhibition is mediated through specific molecular pathways, which your assays are designed to detect.
I-BRD9 is a potent and selective chemical probe that inhibits the bromodomain of BRD9, a subunit of the non-canonical BAF (ncBAF or GBAF) chromatin remodeling complex [1]. By binding to the bromodomain, this compound disrupts the recognition of acetylated lysine residues on histones. This inhibition leads to eviction of the ncBAF complex from chromatin, resulting in downregulation of cancer and immunology-related genes [1].
The table below summarizes treatment parameters from published studies using this compound on various cell lines.
| Cell Type / Area of Research | Cell Lines Used | This compound Concentration Range | Treatment Duration | Key Outcomes / Notes |
|---|---|---|---|---|
| Uterine Fibroid (Benign Tumor) Research [2] | HuLM (UF cells), UTSM (myometrial cells) | 1 µM to 25 µM | 48 hours | Dose-dependent anti-proliferative effect; stronger inhibition in fibroid cells. |
| Prostate Cancer Research [3] | LNCaP, 22Rv1, C4-2 | Varying concentrations (e.g., 3 µM) | 4 to 5 days | Treatment in 6-well or 96-well plates; reduced AR target gene expression. |
| General BRD9 Inhibitor Studies [1] | N/A | Cellular activity at 1 µM (in FRAP assay) | Varies | This compound is recognized as a selective cytochemical probe. |
The workflow for a complete gene expression analysis experiment, from cell treatment to data interpretation, involves the following stages:
Cell Treatment & Harvest
RNA Extraction & Quality Control (QC)
cDNA Synthesis
Quantitative PCR (qPCR) Run
For relative quantification, you need to compare the expression of your target gene in this compound treated samples relative to the control, normalized to a stable reference gene. The two most common methods are:
| Method | Key Principle | When to Use | Core Calculation |
|---|
| Livak Method (2^(-ΔΔCq)) [5] | Assumes that the amplification efficiencies (E) of the target and reference genes are approximately equal and close to 100%. | Ideal for well-optimized assays where E(target) ≈ E(reference) ≈ 2. | Fold Change = 2^(-ΔΔCq) where ΔΔCq = ΔCq(treated) - ΔCq(control) and ΔCq = Cq(target) - Cq(reference) | | Pfaffl Model [4] | Accounts for different amplification efficiencies between the target and reference genes. It is more accurate when efficiencies are not equal. | Use when the efficiency of your target gene differs from your reference gene. | Fold Change = (E_target)^(ΔCq_control) / (E_reference)^(ΔCq_treated) |
The accuracy of your fold-change calculation depends heavily on knowing your PCR amplification efficiency (E) [4] [5]. You can calculate efficiency using a standard curve with a serial dilution of cDNA.
The table below summarizes the key experimental data demonstrating the selectivity of this compound.
| Target / Family | Assay Type | Reported Potency (pIC₅₀ or IC₅₀) | Selectivity Claim vs. Key Target |
|---|---|---|---|
| BRD9 | Cell-free biochemical (TR-FRET) | pIC₅₀ = 7.3 [1] | Primary Target |
| BRD4 (BET Family Representative) | Cell-free biochemical (TR-FRET) | pIC₅₀ = 5.3 [1] | >700-fold [2] [1] |
| BRD7 (Close Homolog) | Cell-free biochemical (TR-FRET) | Information missing | >200-fold [2] [1] |
| Bromodomain Panel (34 domains) | Selectivity screening | Information missing | >70-fold selectivity against the panel [2] |
| BRD9 (Cellular Target Engagement) | NanoBRET (HEK293 cells) | IC₅₀ = 0.158 µM [1] | Cellular activity confirmed |
| BRD9 (Cellular Binding) | Chemoproteomic (HuT78 cells) | IC₅₀ = 0.079 µM [1] | Cellular activity confirmed |
The high selectivity of this compound is not accidental but was achieved through structure-based design that exploits key differences in the binding pockets of BRD9 and BET bromodomains [2] [3].
The following diagram illustrates the key structural features that determine binding selectivity.
The selectivity of this compound was validated using several robust experimental techniques. The workflow below outlines the key methods used to confirm its activity and selectivity at both biochemical and cellular levels.
This compound is recognized as the first selective cellular chemical probe for BRD9 [2]. Its primary value lies in target validation and phenotype elucidation.
A high-quality chemical probe must meet stringent criteria to ensure that observed biological effects can be confidently attributed to the intended target. The table below summarizes how I-BRD9 fulfills these established standards [1] [2] [3]:
| Validation Criterion | Standard for a High-Quality Probe | How this compound Meets the Standard |
|---|---|---|
| In Vitro Potency | < 100 nM in a biochemical assay [2] | IC50 = 50 nM (pIC50 = 7.3) in a TR-FRET assay [1] [4] |
| Cellular Potency | < 1 μM for on-target effects in cells [2] | IC50 = 158 nM (pIC50 = 6.8) in a cellular NanoBRET target engagement assay [1] [4] |
| Selectivity over closely related proteins | > 30-100 fold [2] | >700-fold selective over BET family; >200-fold selective over BRD7 [1] [4] |
| Broad Selectivity Profiling | Profiled against a panel of pharmacologically relevant off-targets [2] | >70-fold selective against a panel of 34 bromodomains; no activity against 49 other receptors, transporters, ion channels, or kinases at <5 µM [1] [4] |
| Supporting Evidence | Structure-activity relationship (SAR) data and a matching inactive control compound are ideal [2] | Identified through structure-based design and iterative medicinal chemistry; binding mode confirmed by X-ray crystallography (PDB: 4UIW) [1] [4] |
The development of this compound relied on rigorous experimental data to confirm its potency and, crucially, its selectivity. The following table provides a quantitative overview of its binding affinity and selectivity [1] [4].
| Protein / Protein Family | Assay | Result (pIC50 or pKD) | Fold Selectivity (vs. BRD9) |
|---|---|---|---|
| BRD9 | TR-FRET | pIC50 = 7.3 | - |
| BRD9 | BROMOscan | pKD = 8.7 | - |
| BRD7 | BROMOscan | pKD = 6.4 | ~200-fold |
| BRD4 (BD1) | TR-FRET | pIC50 = 5.3 | >700-fold |
| BET Family | BROMOscan | N/A | >700-fold |
| Other Bromodomains | BROMOscan (34 tested) | N/A | >70-fold |
To ensure the reproducibility of its validation, the characterization of this compound utilized several well-established biochemical and cellular techniques.
The workflow below summarizes the multi-step process for validating a chemical probe like this compound:
When comparing this compound to other early BRD9 binders, its key advantage is its well-documented and exceptional selectivity.
This compound is validated as a high-quality, cell-active chemical probe that meets or exceeds the community-standard criteria for potency, selectivity, and cellular activity. Its defining characteristic is its exceptional selectivity, which enables researchers to attribute observed cellular phenotypes specifically to the inhibition of the BRD9 bromodomain, rather than to off-target effects.
For researchers using this probe, it is recommended to:
The following table summarizes the core selectivity data for this compound, which meets the stringent criteria for a high-quality chemical probe [1].
| Bromodomain Target | Assay Type | Potency (pIC₅₀ or IC₅₀) | Selectivity Fold-Change |
|---|---|---|---|
| BRD9 | TR-FRET (Biochemical) [1] | pIC₅₀ = 7.3 | - |
| Chemoproteomic (Cellular) [2] | IC₅₀ = 79.4 nM | - | |
| NanoBRET (Cellular) [1] | pIC₅₀ = 6.8 | - | |
| BRD4 BD1 (BET Family Representative) | TR-FRET (Biochemical) [1] | pIC₅₀ = 5.3 | >700-fold over BET family [1] |
| BRD7 (Highly Homologous) | Not Specified | Not Specified | >200-fold over BRD7 [1] |
| Broad Bromodomain Panel (34 bromodomains) | Multiple | Not Specified | >70-fold selectivity [1] |
This compound was specifically designed to achieve high selectivity, primarily by targeting a key structural difference in the ZA channel of BRD9 compared to BET bromodomains, notably a Tyr106 gatekeeper residue in BRD9 versus an Ile146 in BRD4 BD1 [1].
For research reproducibility, the key experimental methods used to generate the selectivity data are outlined below.
| Assay | Key Experimental Details |
|---|
| TR-FRET Binding Assay [3] | - Protein: 10 nM BRD9
The high selectivity of this compound makes it an indispensable tool for attributing cellular phenotypes specifically to BRD9 bromodomain inhibition, helping to avoid off-target effects that confound data interpretation [1].
The exceptional selectivity of this compound is largely due to its specific interaction with the unique structural features of the BRD9 binding pocket. The diagram below illustrates this key concept.
This structural insight was crucial for the rational, structure-based design of this compound, enabling the achieved high selectivity [1].
| Feature | This compound (Pharmacological Inhibition) | Genetic Knockdown/Knockout |
|---|---|---|
| Primary Mechanism | Competitive inhibitor that binds to the BRD9 bromodomain, blocking its interaction with acetylated lysine residues on histones [1]. | Reduces or ablates BRD9 protein expression using shRNA/siRNA (knockdown) or CRISPR-Cas9 (knockout) [2] [3]. |
| Key Experimental Readouts | - Reduces cell proliferation & colony formation [2] [4]
The following methodologies are commonly used to generate the data supporting the comparisons above.
This standard cell-based assay measures the direct anti-proliferative and pro-apoptotic effects of this compound.
This genetic strategy is considered a gold standard for confirming that a small molecule's cellular effects are on-target [5].
The diagram below integrates findings from multiple studies to illustrate how BRD9 functions and how different inhibition strategies disrupt its oncogenic role, particularly in castration-resistant prostate cancer (CRPC).
This model synthesizes findings that prostate cancer cells exploit BRD9 to survive the metabolic and oxidative stress induced by androgen deprivation therapy (ADT) [2]. BRD9, as part of the ncBAF complex, is oxidized and activated under stress. It then recruits transcription factors like NFYA to drive the expression of genes such as PYGL [2]. PYGL breaks down glycogen, directing glucose into the Pentose Phosphate Pathway (PPP). This generates NADPH, a key reducing agent that helps clear reactive oxygen species (ROS), maintains redox balance, and ultimately promotes the survival of castration-resistant cells [2]. Both this compound and genetic knockdown disrupt this pathway, leading to oxidative damage and sensitizing cancer cells to additional treatments.
The table below summarizes the fundamental properties of this compound as a chemical probe.
| Property | Description |
|---|---|
| Chemical Name | This compound (also known as GSK602) [1] |
| CAS Number | 1714146-59-4 [2] [3] [1] |
| Molecular Formula | C₂₂H₂₂F₃N₃O₃S₂ [2] [1] |
| Molecular Weight | 497.55 g/mol [2] [1] |
| Target | Bromodomain-containing protein 9 (BRD9) [2] [3] [4] |
| Primary Mechanism | Potent and selective inhibitor of the BRD9 bromodomain; binds to the acetyl-lysine binding site, disrupting interaction with histones [4] [5] [6]. |
| Solubility | Soluble in DMSO (20 mg/mL) [3]. |
A key strength of this compound is its high selectivity for BRD9 over closely related bromodomains. The following table compares its affinity against primary and off-targets.
| Target | Assay Type | Affinity (pIC50/IC50/KD) | Selectivity Note |
|---|---|---|---|
| BRD9 | Cell-free assay [1] | pIC50 = 7.3 [2] [1] | Reference value |
| BRD9 | TR-FRET [2] | pIC50 = 7.3 µM | --- |
| BRD9 | NanoBRET (cellular) [2] [1] | IC50 = 0.158 µM [1] | Confirms cell permeability and activity |
| BRD4 (BD1) | TR-FRET [2] | pIC50 = 5.3 µM | >700-fold selectivity over BET family [2] [3] [1] |
| BRD7 | Not specified [2] | >200-fold selectivity [2] [3] [1] | Over the highly homologous BRD7 |
Treatment with this compound produces consistent phenotypic effects across different cell and disease models, as summarized below.
| Cell Type / Model | Treatment Concentration | Observed Phenotypic Effects |
|---|---|---|
| Acute Myeloid Leukemia (AML) cells (e.g., NB4, MV4-11) [7] | Dose-dependent | Significant growth inhibition, decreased DNA synthesis (Edu incorporation), induced apoptosis (caspase-3/9 and PARP cleavage), cell cycle arrest [7]. |
| Uterine Fibroid (UF) Cells (HuLM) [8] [9] | 1-25 µM | Decreased cell proliferation, reduced extracellular matrix (fibronectin) deposition, induced G1 cell cycle arrest, increased apoptosis and necrosis [8] [9]. |
| Kasumi-1 cells (AML) [2] | 10 µM for 6 hours | Downregulation of genes in oncology and immune response pathways (e.g., CLEC1, DUSP6, FES, SAMSN1) [2]. |
To help you evaluate and potentially replicate key findings, here are the methodologies used in critical experiments.
Cell Viability Assay (CCK-8)
Apoptosis Analysis via Flow Cytometry
Gene Expression Analysis via qRT-PCR
The following diagram synthesizes how this compound treatment leads to observed cellular phenotypes, based on data from the cited studies.
This diagram illustrates the cascade of events from this compound binding to phenotypic outcomes, highlighting key regulatory genes involved [7] [8] [9].
This compound is the first reported selective cellular chemical probe for Bromodomain-containing protein 9 (BRD9) [1]. It was developed through structure-based design to meet specific criteria for a high-quality chemical probe [1]:
The table below summarizes experimental findings from various studies utilizing this compound or genetic inhibition of BRD9.
| Disease/Cellular Context | Experimental Model | Phenotypic & Functional Outcomes | Key Mechanistic Insights |
|---|---|---|---|
| Uterine Fibroids (UFs) [2] | Primary human UF cells & cell line (HuLM) | ↓ Cell proliferation; ↑ Apoptosis/Necrosis; G1/S cell cycle arrest; ↓ Extracellular matrix (Fibronectin) [2] | Transcriptomic & epigenomic reprogramming; impacts cell cycle & ECM pathways [2] |
| Acute Myeloid Leukemia (AML) [3] | AML cell lines (e.g., MV4-11, NB4) | ↓ Cell growth/viability; ↑ Apoptosis; ↓ DNA synthesis (EdU); no differentiation induction [3] | Caspase-dependent apoptosis (↑ cleaved PARP, Caspase-9/3); ↑ gene expression (CDKN1A, CDKN2B, IER3) [3] |
| Gallbladder Cancer (GBC) [4] | GBC cell lines (e.g., NOZ, GBC-SD) & mouse xenografts | ↓ Cell proliferation & colony formation; tumor growth inhibition in vivo [4] | ↓ CST1 expression; inhibits PI3K/AKT pathway; interacts with transcription factor FOXP1 [4] |
| Normal Hematopoiesis [5] [6] | Human CD34+ hematopoietic stem/progenitor cells (HSPCs) & mouse models | Impaired HSPC self-renewal & long-term engraftment; skewed differentiation (↑ myeloid, ↓ megakaryocyte/erythroid, impaired B-cell) [5] [6] | Altered chromatin accessibility; regulates hematopoietic master regulators (e.g., GATA1); colocalizes with CTCF [5] [6] |
| Synovial Sarcoma [7] | Synovial sarcoma cell lines | CRISPR screen identified BRD9 bromodomain as key dependency; ↓ cell viability [7] | BRD9 integral to oncogenic SS18-SSX-containing BAF complex; critical for oncogenic gene expression [7] |
Here is a summary of key methodologies used in the cited studies to evaluate this compound and BRD9 function.
BRD9 is a critical subunit of the non-canonical BRG1/BRM-associated factor (ncBAF) chromatin remodeling complex, which regulates gene expression by controlling DNA accessibility [5] [6]. This compound inhibits BRD9's function by blocking its bromodomain from recognizing and binding to acetylated lysine residues on histones [1].
The diagram above illustrates the mechanism of action for this compound. In various cancers, inhibiting BRD9 with this compound reverses its pro-oncogenic role, leading to downregulation of key oncogenic pathways and cancer cell death [4] [3]. In contrast, in normal hematopoietic stem cells, BRD9 is required to maintain stemness and proper lineage differentiation; thus, its inhibition impairs these functions [5] [6].
The table below summarizes the key experimental data for this compound's activity against various bromodomains.
| Bromodomain / Family | Assay Type | Potency (IC50 or other measure) | Selectivity Fold (over BRD9) | Experimental Context / Notes |
|---|---|---|---|---|
| BRD9 (Primary Target) | Chemoproteomic competition binding [1] | 79.4 nM (IC50) | - | Binding to endogenous BRD9 from HuT-78 cell lysates. |
| BRD9 (Primary Target) | Not Specified [2] | < 100 nM (IC50) | - | Potency criteria for a chemical probe were met. |
| BET Family (e.g., BRD4) | TR-FRET analysis [2] | > 700-fold selectivity | > 700 | Used as a representative for the BET family to drive selectivity investigations. |
| BRD7 | Not Specified [2] | > 200-fold selectivity | > 200 | Despite high homology to BRD9. |
| Panel of 34 Bromodomains | Broad profiling [2] | > 70-fold selectivity (on average) | > 70 | Demonstrates broad selectivity across the bromodomain phylogenetic tree. |
To ensure the reproducibility of the data presented, here are the core methodologies used to generate the key results.
The chemoproteomic competition binding assay used to determine the IC50 of 79.4 nM involved the following steps [1]:
The selectivity over the BET family (and others) was determined using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay [2].
Understanding the cellular role of BRD9 helps contextualize the value of this compound as a research tool.
The following diagram illustrates this mechanism and the experimental workflow for assessing inhibitor potency.